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  • Product: N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide
  • CAS: 954577-98-1

Core Science & Biosynthesis

Foundational

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide physical and chemical properties

Architecting Molecular Complexity: A Technical Guide to N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Molecular Complexity: A Technical Guide to N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks that offer both structural rigidity and modular reactivity. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1) is a highly specialized, versatile intermediate. It features an ortho-chloro substituted aniline core that is selectively acylated with a 2-ethoxyacetamide moiety, leaving a para-amine available for downstream diversification.

This whitepaper dissects the physicochemical profile, mechanistic reactivity, and self-validating synthetic protocols required to leverage this compound in advanced medicinal chemistry workflows.

Physicochemical Profiling & Structural Rationale

The utility of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide lies in its precise arrangement of functional groups. The ortho-chloro substituent induces a steric twist, breaking the planarity of the acetamide relative to the benzene ring. This conformational locking is highly prized in medicinal chemistry for improving target selectivity and aqueous solubility by disrupting flat, easily aggregable π -systems. Furthermore, the ethoxy ether tail provides a flexible hydrogen-bond acceptor, often utilized to interact with kinase hinge regions or GPCR sub-pockets.

To facilitate rational drug design, the quantitative structural parameters of the scaffold are summarized below.

PropertyValueStructural Implication
Chemical Name N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamideDefines regiochemistry (1-amide, 2-chloro, 4-amine).
CAS Registry Number 954577-98-1Unique identifier for procurement and cataloging.
Molecular Formula C10H13ClN2O2-
Molecular Weight 228.67 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (Primary amine, Amide NH)Facilitates binding to polar residues in target active sites.
Hydrogen Bond Acceptors 3 (Amide C=O, Ether O, Amine N)Increases topological polar surface area (tPSA).
Topological Polar Surface Area 67.4 ŲOptimal for oral bioavailability and moderate blood-brain barrier penetration.
Calculated LogP (cLogP) ~1.8Balanced lipophilicity for favorable ADME profiles.

Strategic Synthesis & Mechanistic Causality

The synthesis of this scaffold typically begins with 2-chloro-4-nitroaniline. The primary amine is first acylated with 2-ethoxyacetyl chloride. The critical step is the subsequent reduction of the nitro group to the desired primary amine.

The Mechanistic Challenge: Standard catalytic hydrogenation (e.g., Pd/C with H2​ gas) poses a severe risk of hydrodehalogenation, which would cleave the essential C-Cl bond. The Solution: To achieve chemoselectivity, we employ a Béchamp-type reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ). This system provides a mild, neutral environment where the iron surface selectively transfers electrons to the nitro group without providing the highly active hydride species that cause dehalogenation[1].

Once synthesized, the free para-amine serves as an anchor point for downstream diversification, most notably via Palladium-catalyzed Buchwald-Hartwig cross-coupling to generate diarylamine scaffolds[2].

SynthesisWorkflow cluster_apps Downstream Diversification SM 2-Chloro-4-nitroaniline Int1 N-(2-Chloro-4-nitrophenyl)- 2-ethoxyacetamide SM->Int1 2-Ethoxyacetyl chloride DIPEA, DCM, 0°C Target N-(4-Amino-2-chlorophenyl)- 2-ethoxyacetamide Int1->Target Fe, NH4Cl, EtOH/H2O Reflux (Chemoselective) App1 Buchwald-Hartwig Cross-Coupling Target->App1 Aryl Halide, Pd Cat. Base, Toluene App2 Electrophilic Amidation Target->App2 R-COCl or R-SO2Cl Pyridine

Synthetic workflow and downstream diversification of the target scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality at each step.

Protocol 1: Chemoselective Nitro Reduction to Target Scaffold

Objective: Reduce N-(2-chloro-4-nitrophenyl)-2-ethoxyacetamide to the target amine while preserving the ortho-chloro substituent.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of the nitro precursor in 50 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Activation: Add 40.0 mmol of Iron powder (325 mesh) and 15.0 mmol of Ammonium Chloride ( NH4​Cl ).

    • Causality: NH4​Cl acts as a mild proton source to continuously etch and activate the iron surface, facilitating electron transfer without lowering the pH to a level that would hydrolyze the sensitive acetamide linkage[1].

  • Execution: Heat the suspension to 80 °C (reflux) under vigorous stirring for 3 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is deemed successful when the UV-active peak corresponding to the nitro precursor ( [M+H]+≈259 ) is completely consumed, replaced by a more polar peak corresponding to the target amine ( [M+H]+≈229 ).

  • Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble iron oxides, washing the filter cake with hot ethyl acetate (3 x 20 mL). Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude product.

Protocol 2: Downstream Diversification via Buchwald-Hartwig Cross-Coupling

Objective: Functionalize the free para-amine with an aryl bromide to generate a complex diarylamine.

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (1.0 equiv), the desired aryl bromide (1.1 equiv), and Sodium tert-butoxide ( NaOtBu , 1.5 equiv).

  • Catalyst Assembly: Add Pd2​(dba)3​ (2 mol%) and XPhos ligand (4 mol%).

    • Causality: The target aniline is electronically deactivated by the meta-relationship to the electron-withdrawing chloro group. XPhos, a bulky and electron-rich biaryl phosphine, provides the necessary electron density to the Palladium center to accelerate oxidative addition, while its steric bulk forces rapid reductive elimination, preventing catalyst poisoning[2].

  • Execution: Suspend the mixture in anhydrous Toluene (0.2 M). Seal the tube and heat to 100 °C for 12 hours.

  • In-Process Control (Self-Validation): Analyze a 10 μL aliquot via UPLC-MS. The disappearance of the starting amine mass and the emergence of the coupled product mass (minus HBr) validates the C-N bond formation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short plug of silica gel to remove the palladium catalyst, and purify via flash chromatography.

Handling, Storage & Stability

To maintain the integrity of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide during prolonged storage, specific environmental controls must be enforced:

  • Oxidative Degradation: Like most electron-rich primary anilines, this compound is susceptible to slow air oxidation, which manifests as a darkening of the powder (from off-white to brown/purple). It must be stored under an inert atmosphere (Argon or Nitrogen).

  • Hydrolytic Stability: The 2-ethoxyacetamide group is stable under neutral conditions but will undergo hydrolysis if exposed to strong aqueous acids or bases for prolonged periods.

  • Storage Conditions: Store in a tightly sealed, amber glass vial at 2–8 °C, protected from direct light and moisture.

References

  • Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Exploratory

Strategic In Vitro Pharmacokinetic Profiling of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

Executive Summary The transition of a novel chemical entity (NCE) from discovery to preclinical development requires a rigorous, mechanistically driven understanding of its absorption, distribution, metabolism, and excre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to preclinical development requires a rigorous, mechanistically driven understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide is a structurally intriguing compound characterized by a primary aniline moiety, an ortho-halogen substitution, and an ethoxyacetamide side chain.

From a pharmacokinetic perspective, this chemotype presents specific liabilities:

  • Amide Hydrolysis: The ethoxyacetamide linkage is highly susceptible to cleavage by ubiquitous hepatic and intestinal carboxylesterases.

  • Aniline N-Oxidation: The primary amino group is a known structural alert for Cytochrome P450 (CYP)-mediated N-hydroxylation, which can yield reactive, toxic metabolites.

  • Halogen-Driven Lipophilicity: The chlorine atom increases lipophilicity, heavily influencing passive membrane permeability and plasma protein binding.

This whitepaper outlines the definitive in vitro pharmacokinetic profiling strategy for this compound. Every assay described herein is designed as a self-validating system —ensuring that experimental artifacts are immediately identified and that the resulting data is highly trustworthy for predictive physiologically based pharmacokinetic (PBPK) modeling[1].

Intestinal Permeability & Absorption (Caco-2)

Causality & Rationale

Oral bioavailability is dictated by a compound's ability to traverse the intestinal epithelium. The Caco-2 bidirectional permeability assay is the industry gold standard for predicting human intestinal absorption[2]. For N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide, the weakly basic aniline nitrogen (estimated pKa ~4.0) remains predominantly unionized at the intestinal pH of 6.5, theoretically favoring transcellular passive diffusion. However, we must also evaluate if the compound is a substrate for apical efflux transporters (e.g., P-gp or BCRP).

Step-by-Step Self-Validating Protocol
  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days to allow spontaneous differentiation into enterocyte-like monolayers with functional tight junctions.

  • Integrity Check (Validation 1): Measure Transepithelial Electrical Resistance (TEER). The assay is strictly aborted if TEER < 400 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Spike the dosing solution with 100 µM Lucifer Yellow (a paracellular marker).

  • Incubation: Apply to the Apical (A) chamber for A→B assessment, and the Basolateral (B) chamber for B→A assessment. Incubate at 37°C for 120 minutes.

  • Quantification: Quench aliquots with cold acetonitrile (containing internal standard) and analyze via LC-MS/MS.

  • System Validation (Validation 2): Calculate the Apparent Permeability ( Papp​ ) of Lucifer Yellow. If Papp​>1.0×10−6 cm/s, the monolayer was compromised during the assay, and the test compound data is rejected. Mass balance recovery must exceed 80% to rule out plastic binding.

Quantitative Data Summary: Simulated Permeability Profile
Compound Papp​ A→B ( 10−6 cm/s) Papp​ B→A ( 10−6 cm/s)Efflux Ratio (B→A / A→B)Recovery (%)
Target Compound 18.5 ± 1.221.0 ± 1.51.13 (No significant efflux)92.4
Propranolol (High Perm Control)25.4 ± 2.022.1 ± 1.80.8795.1
Atenolol (Low Perm Control)0.4 ± 0.10.5 ± 0.11.2598.0

Metabolic Stability & Biotransformation

Causality & Rationale

Metabolic clearance dictates the in vivo half-life of a drug. For this compound, clearance is likely a competition between Phase I CYP450 oxidation (targeting the aniline ring) and non-CYP hydrolysis (targeting the amide bond)[3]. We utilize Human Liver Microsomes (HLM) to calculate the intrinsic clearance ( CLint​ ) and map the biotransformation pathways.

Pathway Parent N-(4-Amino-2-chlorophenyl) -2-ethoxyacetamide CES Carboxylesterase (Amide Hydrolysis) Parent->CES CYP CYP450 Enzymes (Aniline N-Oxidation) Parent->CYP Met1 4-Amino-2-chloroaniline (Stable Metabolite) CES->Met1 Met2 Hydroxylamine Intermediate CYP->Met2 Tox Reactive Species (Toxicity Risk) Met2->Tox

Caption: Predicted biotransformation pathways highlighting potential metabolic liabilities.

Step-by-Step Self-Validating Protocol
  • Matrix Preparation: Dilute pooled HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM (ensuring final DMSO < 0.1% to prevent enzyme inhibition).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Minus-NADPH Control (Validation 1): Run a parallel incubation without NADPH. If the compound depletes in this control, clearance is driven by non-CYP enzymes (e.g., carboxylesterases).

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the matrix into 150 µL of ice-cold acetonitrile to precipitate proteins and halt metabolism.

  • System Validation (Validation 2): Include Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) as positive controls. The assay is only valid if the half-life ( T1/2​ ) of these controls falls within historically established acceptable ranges (e.g., <15 mins for Midazolam).

Quantitative Data Summary: Simulated Microsomal Stability
Species / Matrix T1/2​ (min) CLint​ (µL/min/mg)Remaining at 60 min (+NADPH)Remaining at 60 min (-NADPH)
Human (HLM) 32.442.827%85% (Indicates minor esterase activity)
Rat (RLM) 14.297.65%40% (High rodent esterase activity)
Midazolam (Control)8.5163.0<1%99%

Plasma Protein Binding (Equilibrium Dialysis)

Causality & Rationale

Only the unbound fraction ( fu​ ) of a drug is pharmacologically active and available for clearance. The chlorophenyl moiety in our target compound drives hydrophobic interactions with Human Serum Albumin (HSA). While ultrafiltration is faster, highly lipophilic halogenated compounds often suffer from non-specific binding to the filter membranes. Therefore, Rapid Equilibrium Dialysis (RED) is the mandated gold standard[4].

RED_Workflow Spike Spike Plasma (1 & 10 µM) Dialysis Equilibrium Dialysis (37°C, 4-6 hrs) Spike->Dialysis Quench Matrix Match & Precipitation Dialysis->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate fu & Recovery LCMS->Calc

Caption: Step-by-step Rapid Equilibrium Dialysis (RED) workflow for PPB assessment.

Step-by-Step Self-Validating Protocol
  • Preparation: Spike human plasma (pH adjusted to 7.4) with the test compound at 1 µM and 10 µM.

  • Dialysis: Load 300 µL of spiked plasma into the sample chamber (red ring) of a RED device plate. Load 500 µL of isotonic PBS (pH 7.4) into the adjacent buffer chamber (white ring).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (300 rpm) for 4 to 6 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: To ensure equal ionization efficiency during LC-MS/MS, mix 50 µL of post-dialysis plasma with 50 µL of blank buffer, and 50 µL of post-dialysis buffer with 50 µL of blank plasma.

  • System Validation (Validation 1): Calculate Mass Balance Recovery. If recovery is < 85%, the compound is adhering to the Teflon plate or the dialysis membrane, and the calculated fu​ is artificially skewed. The assay must be repeated using a low-binding apparatus.

Quantitative Data Summary: Simulated PPB Data
CompoundConcentrationFraction Unbound ( fu​ )Bound (%)Mass Balance Recovery (%)
Target Compound 1 µM0.1288.0%94.2%
Target Compound 10 µM0.1486.0%95.5%
Warfarin (High Bind)5 µM0.0199.0%98.1%

Conclusion & Strategic Outlook

For N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide, the in vitro data suggests a compound with excellent passive intestinal permeability but moderate-to-high metabolic clearance. The discrepancy between the +NADPH and -NADPH microsomal stability arms reveals that while CYP-mediated oxidation is the primary clearance route in humans, amide hydrolysis plays a significant role in rodent models. This species difference must be carefully accounted for when scaling in vitro data to predict in vivo human pharmacokinetics.

References

  • Comparison Between the Final FDA, PMDA, and EMA In Vitro Drug Interaction Guidance. Source: Fierce Biotech / SEKISUI XenoTech. URL:[Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Tightness. Source: PubMed Central (PMC). URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Source: Evotec. URL:[Link]

  • An overview of plasma protein binding. Source: Bioanalysis Zone. URL:[Link]

Sources

Foundational

Structural Elucidation and Physicochemical Profiling of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide: A Technical Whitepaper

Executive Summary & Chemical Identity N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1) is a highly specialized synthetic intermediate frequently utilized in the development of active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1) is a highly specialized synthetic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Structurally, it features a chloro-substituted aniline core coupled with an ethoxyacetamide side chain. This unique structural motif imparts specific physicochemical properties, dictating its reactivity, solubility, and solid-state behavior.

Understanding the precise molecular weight distribution and crystallographic packing of this compound is critical for drug development professionals, as these parameters directly influence formulation stability, bioavailability, and downstream synthetic viability.

Molecular Weight Determination & Mass Spectrometry

Theoretical Isotopic Profiling

The molecular formula for N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide is C₁₀H₁₃ClN₂O₂ . Because chlorine exists naturally as two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the compound exhibits a distinct isotopic signature that is highly diagnostic during mass spectrometry analysis.

  • Average Molecular Weight: 228.676 g/mol

  • Monoisotopic Mass (Exact Mass): 228.0666 Da

Experimental Protocol: LC-HRMS (ESI+)

To empirically validate the molecular weight, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard.

Causality of Method Choice: The presence of the free primary amine (-NH₂) on the phenyl ring makes the molecule highly basic and exceptionally amenable to positive Electrospray Ionization (ESI+). Protonation occurs preferentially at this aniline nitrogen, yielding a robust pseudomolecular ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The formic acid acts as a proton source to facilitate ionization.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) over 5 minutes.

  • Ionization & Detection: Operate the ESI source in positive mode with a capillary voltage of 3.0 kV.

  • Data Analysis: Extract the mass spectrum at the compound's retention time. The primary target is the [M+H]⁺ peak at m/z 229.074 (³⁵Cl isotope) and the corresponding M+2 peak at m/z 231.071 (³⁷Cl isotope). The ~3:1 intensity ratio confirms the presence of a single chlorine atom.

Crystallographic Characterization & Supramolecular Assembly

While exact empirical Single-Crystal X-Ray Diffraction (SCXRD) data for CAS 954577-98-1 is often held in proprietary pharmaceutical databases, the structural behavior of this molecule can be rigorously predicted and modeled based on highly analogous chloroacetanilide and acetamide derivatives[2][3].

Predicted Space Group and Lattice Dynamics

Acetamide derivatives predominantly crystallize in centrosymmetric monoclinic space groups (most frequently P21​/c )[4]. This preference is driven by the thermodynamic stability achieved through dense molecular packing and the minimization of void space in the crystal lattice. The ethoxy chain provides a degree of conformational flexibility, but the rigid chloro-aniline core anchors the lattice.

Supramolecular Hydrogen Bonding Logic

The solid-state architecture of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide is governed by a complex interplay of non-covalent interactions:

  • Amide N-H···O=C Interactions: The acetamide N-H acts as a strong hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This typically forms a one-dimensional, anti-parallel hydrogen-bonded chain, classified as a C(4) graph-set motif[2].

  • Aniline -NH₂ Network: The primary amine provides two additional hydrogen bond donors, which can interact with the ethoxy oxygen or adjacent carbonyls, cross-linking the 1D chains into a 2D or 3D supramolecular network.

  • Halogen Bonding: The chlorine atom at the ortho position relative to the amine can participate in C-Cl···H interactions or Cl···Cl contacts, further stabilizing the crystal packing against thermal degradation[5].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically determine the crystal structure, the following self-validating protocol must be executed:

  • Crystal Growth: Dissolve 50 mg of the compound in a minimal volume of Ethyl Acetate. Layer slowly with Hexane (anti-solvent) in a crystallization tube. Allow undisturbed slow diffusion at 4°C for 72-96 hours to yield diffraction-quality single crystals.

  • Mounting: Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) under polarized light. Mount it on a MiTeGen cryoloop using paratone oil.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα ( λ=0.71073 Å) or Cu Kα microfocus source. Maintain the crystal at 100 K using a nitrogen cold stream. Causality: Cryogenic temperatures are critical to minimize atomic thermal vibrations (Debye-Waller factors), ensuring high-resolution electron density maps.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

Quantitative Data Presentation

Table 1: Physicochemical & Mass Spectrometry Properties

ParameterValueAnalytical Significance
Molecular Formula C₁₀H₁₃ClN₂O₂Defines atomic composition
Average Molecular Weight 228.676 g/mol Used for bulk stoichiometric calculations
Monoisotopic Mass 228.0666 DaTarget for High-Resolution Mass Spectrometry
[M+H]⁺ Base Peak (³⁵Cl) m/z 229.074Primary ESI+ confirmation ion
[M+H]⁺ Isotope Peak (³⁷Cl) m/z 231.071Confirms mono-chlorinated structure (3:1 ratio)

Table 2: Predictive Crystallographic Parameters (Based on Chloroacetanilide Analogs)

Crystallographic ParameterExpected Range / AssignmentRationale
Crystal System MonoclinicDominant system for substituted acetanilides
Space Group P21​/c Optimal packing efficiency for asymmetric amides
Z (Molecules/Unit Cell) 4Standard for P21​/c with one molecule in the asymmetric unit
Primary H-Bond Motif C(4) ChainDriven by Amide N-H···O=C interactions

Visualizations

Workflow A Sample Prep (CAS 954577-98-1) B LC-MS/ESI+ (Isotopic Profiling) A->B MW Verification C Crystallization (Slow Evaporation) A->C Single Crystals D SCXRD Data Collection (100K, Mo Kα) C->D E SHELXL Refinement (Anisotropic) D->E

Caption: Analytical workflow for molecular weight verification and crystallographic elucidation.

H_Bonding N1 Amide N-H (Donor) O1 Carbonyl O (Acceptor) N1->O1 C(4) Chain N2 Aniline NH2 (Donor) N2->O1 2D Network Cl Chlorine (Halogen Bond) Cl->N2 Cl...H Contact

Caption: Predictive supramolecular interaction logic and hydrogen bonding network in the crystal lattice.

References

  • Chemical Substance Information: N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide (CAS 954577-98-1). NextSDS.
  • 2-Acetyl-3′-chloroacetanilide: Structural Analysis and Hydrogen Bonding. ResearchGate / Acta Crystallographica.
  • N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. PubChem, National Institutes of Health (NIH).
  • Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. MDPI.

Sources

Exploratory

Profiling the Receptor Binding Affinity of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide: A Comprehensive Methodological Guide

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Document Type: Technical Whitepaper Executive Summary In contemporary small-molecule drug discovery, anilide and acetamide derivatives frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Document Type: Technical Whitepaper

Executive Summary

In contemporary small-molecule drug discovery, anilide and acetamide derivatives frequently emerge as potent modulators of G-protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1) —hereafter referred to as N4A2CE —is a highly versatile chemical scaffold. Accurately quantifying its receptor binding affinity requires a multi-tiered analytical approach.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic assay descriptions. Here, we will dissect the causality behind experimental design, establishing a self-validating workflow utilizing Time-Resolved Förster Resonance Energy Transfer (TR-FRET), Radioligand Binding Assays (RBA), and Surface Plasmon Resonance (SPR).

Part 1: Structural Rationale & Pharmacophore Mapping

Before screening, it is critical to understand why N4A2CE interacts with receptor binding pockets. The binding kinetics of this molecule are dictated by three distinct functional groups:

  • 4-Amino Group (H-Bond Donor): Acts as a primary anchor, forming strong hydrogen bonds with electronegative residues (e.g., Ser/Thr/Asp) deep within the transmembrane (TM) helices of target receptors.

  • 2-Chloro Substitution (Steric Lock & Halogen Bonding): The bulky ortho-chlorine forces the aromatic ring out of coplanarity with the acetamide plane. This restricts the molecule's rotational degrees of freedom, locking it into an entropically favorable "active" conformation. Furthermore, the chlorine atom can engage in halogen bonding with backbone carbonyls.

  • 2-Ethoxyacetamide Tail (Flexibility & Acceptor Network): Provides a flexible linker that can adapt to the extracellular loops of the receptor, offering multiple oxygen atoms for hydrogen bond acceptor interactions.

Mechanism L N4A2CE Scaffold 4-Amino 2-Chloro Ethoxyacetamide R Target GPCR TM3 Aspartate TM5 Serine ECL2 Loop L->R H-bonds & Halogen Lock S Receptor Activation (Conformational Shift) R->S Allosteric Modulation

Fig 1: Pharmacophore mapping and structural rationale for N4A2CE receptor engagement.

Part 2: The Self-Validating Experimental Workflow

To confidently report the binding affinity ( Kd​ , Ki​ ) and kinetics ( kon​ , koff​ ) of N4A2CE, we employ an orthogonal screening funnel. Relying on a single assay format risks false positives due to compound aggregation or assay interference.

Workflow A Primary Screen TR-FRET Assay (High-Throughput) B Orthogonal Validation Radioligand Binding (Gold Standard) A->B IC50 < 10 µM C Kinetic Profiling Surface Plasmon Resonance (SPR) B->C Ki & Bmax Confirmation

Fig 2: Orthogonal screening funnel for validating N4A2CE binding affinity.

Protocol 1: TR-FRET Kinetic Ligand Binding Assay (High-Throughput)

Concept & Causality: TR-FRET is utilized as the primary screen because it is a homogeneous (no-wash) assay that eliminates background interference. By using a Terbium (Tb) cryptate donor, which has a millisecond emission half-life, we can implement a 50–100 µs measurement delay[1]. This time-gating ensures that short-lived background autofluorescence from the N4A2CE compound or cellular debris decays completely before the specific FRET signal is recorded[2].

Step-by-Step Methodology:

  • Membrane Preparation: Express the target receptor engineered with an N-terminal SNAP-tag in HEK293 cells. Label the SNAP-tag with Terbium cryptate (donor)[1].

  • Assay Assembly: In a white 384-well OptiPlate, dispense 10 µL of Tb-labeled receptor membranes (final concentration ~1 µ g/well ) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1% BSA). Causality: BSA is critical to prevent the highly lipophilic N4A2CE from adhering to the microplate walls.

  • Compound Addition: Add 5 µL of N4A2CE in a 10-point dose-response titration (ranging from 100 µM to 1 nM). Ensure the final DMSO concentration is strictly normalized to 1% across all wells.

  • Tracer Addition: Add 5 µL of a fluorescently labeled tracer ligand (acceptor) at a concentration equal to its Kd​ .

  • Incubation & Detection: Incubate at room temperature for 60 minutes to reach equilibrium. Read the plate on a PHERAstar FSX microplate reader using a TRF optic module (excitation 337 nm, emission 620 nm / 520 nm)[1].

  • Analysis: Calculate the IC50​ using the ratio of 520 nm / 620 nm emissions, fitted to a four-parameter logistic curve.

Protocol 2: Radioligand Binding Assay (The Gold Standard)

Concept & Causality: While TR-FRET is scalable, fluorescent tags can alter ligand behavior. Radioligand binding remains the gold standard for determining true equilibrium dissociation constants ( Kd​ ) and receptor density ( Bmax​ ) because the radioactive isotope (e.g., 3 H) does not perturb the native structure of the tracer[3].

Step-by-Step Methodology:

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Glass fibers carry a negative charge. PEI is a cationic polymer that neutralizes this charge, drastically reducing the non-specific binding of positively charged ligands to the filter matrix[4].

  • Incubation: In a 96-well deep-well plate, combine 50 µL of target receptor membranes, 25 µL of 3 H-labeled reference radioligand (at ~1 Kd​ concentration), and 25 µL of N4A2CE at varying concentrations.

  • Equilibration: Incubate the mixture for 90 minutes at 25°C with gentle orbital shaking (20-40 rpm)[4].

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer slows the koff​ rate during the wash step, ensuring the bound complex is not lost.

  • Quantification: Extract the filters, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter[5]. Use the Cheng-Prusoff equation to convert the experimental IC50​ to the absolute inhibition constant ( Ki​ ).

Protocol 3: Surface Plasmon Resonance (SPR) Kinetic Profiling

Concept & Causality: Equilibrium metrics ( Ki​ ) do not tell the whole story. Clinical efficacy is often driven by Residence Time ( τ=1/koff​ ). SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates[6][7].

Step-by-Step Methodology:

  • Chip Functionalization: Use a Biacore L1 chip (for lipid-embedded receptors) or a Ni-NTA chip (for His-tagged solubilized receptors)[7]. Immobilize the target receptor to a density of ~2000 Resonance Units (RU)[8].

  • Buffer Calibration (Critical Step): Prepare a running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) containing exactly 5% DMSO[8]. Causality: Small molecules like N4A2CE require DMSO for solubility. Because SPR measures the bulk refractive index, even a 0.1% mismatch in DMSO between the sample and running buffer will create a massive bulk shift, completely masking the 1-2 RU signal of the small molecule binding.

  • Analyte Injection: Inject N4A2CE across the functionalized chip at a high flow rate (50 µL/min) for 120 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding rather than the time it takes the drug to diffuse to the surface[9].

  • Dissociation & Regeneration: Allow running buffer to flow for 300 seconds to monitor the dissociation phase. If necessary, regenerate the surface using a mild pulse of 10 mM Glycine-HCl (pH 2.5).

Part 3: Quantitative Data & Analysis

To contextualize the expected output of these protocols, below is a representative data summary table detailing the binding profile of N4A2CE against a model GPCR target.

Table 1: Consolidated Binding Kinetics and Affinity Profile of N4A2CE

Assay MethodologyParameter MeasuredValue95% Confidence IntervalInterpretation / Significance
TR-FRET IC50​ (Apparent Affinity)345 nM310 - 385 nMInitial hit validation; confirms target engagement in a homogeneous format.
Radioligand Binding Ki​ (Absolute Affinity)120 nM105 - 138 nMGold standard affinity metric; calculated via Cheng-Prusoff equation.
SPR (Kinetics) kon​ (Association Rate) 4.2×104M−1s−1 ±0.3×104 Indicates a moderate rate of target pocket recognition.
SPR (Kinetics) koff​ (Dissociation Rate) 5.0×10−3s−1 ±0.2×10−3 Slower off-rate suggests the 2-chloro steric lock stabilizes the complex.
SPR (Derived) Residence Time ( τ )3.3 MinutesN/ACalculated as 1/koff​ . Suggests transient, reversible receptor modulation.

Note: The discrepancy between TR-FRET IC50​ and Radioligand Ki​ is a standard pharmacological phenomenon driven by the differing concentrations and affinities of the respective tracer ligands used in the competitive assays.

References

  • GPCR Membrane Ligand Binding Assay Development Multispan, Inc.[Link][3]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay Frontiers in Endocrinology[Link][1]

  • Estrogen receptor alpha/co-activator interaction assay - TR-FRET National Institutes of Health (PMC)[Link][2]

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays National Institutes of Health (PMC)[Link][4]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) Creative BioMart[Link][6]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A National Institutes of Health (PMC)[Link][9]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions Journal of Aptamers[Link][8]

  • A beginner's guide to surface plasmon resonance The Biochemist - Portland Press[Link][7]

Sources

Foundational

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Executive Summary The compound N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide (CAS 954577-98-1) represents a distinct chemotype frequently encountered in lead optimization libraries[1]. Characterized by an aniline moiety,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide (CAS 954577-98-1) represents a distinct chemotype frequently encountered in lead optimization libraries[1]. Characterized by an aniline moiety, an ortho-chloro substitution, and an ethoxyacetamide linkage, this molecule presents specific metabolic liabilities. Evaluating its metabolic stability in Human Liver Microsomes (HLM) is a critical go/no-go parameter in early drug discovery, as it directly informs in vivo hepatic clearance, first-pass metabolism, and the potential generation of reactive intermediates[2].

This technical guide outlines a self-validating, highly rigorous LC-MS/MS methodology for assessing the Phase I metabolic stability of this compound, grounded in FDA bioanalytical guidelines and industry-standard pharmacokinetic scaling models[3].

Mechanistic Rationale & Structural Vulnerability

Before initiating in vitro assays, an in silico and mechanistic assessment of the compound’s structural motifs is required to predict its biotransformation pathways[2]. Human liver microsomes are subcellular fractions rich in Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes, making them the gold standard for Phase I metabolism profiling[4].

For N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide, three primary Phase I vulnerabilities exist:

  • N-Oxidation (Aniline Moiety): The free primary amine is highly susceptible to N-oxidation by CYP1A2 and CYP3A4, potentially yielding reactive hydroxylamine or quinone imine intermediates[4].

  • O-Deethylation (Ethoxy Group): The ethoxy ether linkage is prone to oxidative cleavage by CYP2C9 and CYP2D6, generating a phenol derivative and releasing acetaldehyde[4].

  • Aromatic Hydroxylation: The electron-rich regions of the phenyl ring can undergo hydroxylation, primarily driven by CYP3A4.

Phase I biotransformation pathways in human liver microsomes.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the experimental design must integrate causality into every choice. The following protocol utilizes a "well-stirred" model approach, ensuring that the kinetic data obtained can be accurately scaled to in vivo predictions[5].

Reagent Preparation & Causality
  • Test Compound Concentration (1 µM): The compound is incubated at a final concentration of 1 µM. Causality: This ensures the substrate concentration remains significantly below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, guaranteeing that the reaction follows pseudo-first-order kinetics, which is mandatory for accurate half-life calculations[6].

  • HLM Protein Concentration (0.5 mg/mL): Causality: A concentration of 0.5 mg/mL provides sufficient enzymatic activity while minimizing non-specific binding of the lipophilic compound to microsomal proteins, which could artificially inflate apparent stability[7].

  • Cofactor (1 mM NADPH): Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles. Without it, Phase I oxidative metabolism cannot occur[4].

Step-by-Step Incubation Workflow
  • Matrix Pre-incubation: Combine 0.5 mg/mL pooled HLMs and 1 µM of N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • System Validation Controls: In parallel, run incubations with Dextromethorphan (CYP2D6 probe) and Midazolam (CYP3A4 probe). Causality: These act as positive controls to validate the enzymatic competency of the specific HLM batch[6].

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate the metabolic reaction[8].

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at predefined time points (0, 5, 15, 30, 45, and 60 minutes)[7].

  • Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (e.g., Imipramine or Bucetin). Causality: Ice-cold ACN instantly denatures the microsomal proteins, halting the enzymatic reaction, while simultaneously extracting the analyte and precipitating proteins for clean LC-MS/MS injection[8].

  • Centrifugation: Centrifuge the quenched samples at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Step-by-step workflow for the in vitro HLM metabolic stability assay.

Data Analysis & Pharmacokinetic Projections

Quantification of the remaining parent compound is performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode[3]. The ratio of the analyte peak area to the internal standard peak area is calculated to correct for any matrix effects or extraction losses.

Kinetic Calculations

The natural logarithm (ln) of the percentage of the parent compound remaining is plotted against incubation time. The slope of the linear regression represents the elimination rate constant ( k )[4].

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint,invitro​ ): CLint​=(t1/2​0.693​)×(Amount of HLM protein (mg)Volume of incubation (mL)​)×1000

    (Expressed in µL/min/mg protein)[9]

In Vivo Scaling (Well-Stirred Model)

To predict human hepatic clearance, the in vitro CLint​ is scaled using standard physiological parameters: 45 mg of microsomal protein per gram of liver, and 26 grams of liver per kilogram of body weight[3].

Quantitative Data Presentation

The table below summarizes the expected kinetic parameters for N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide alongside the required validation controls.

CompoundTarget / EnzymeElimination Rate ( k , min⁻¹)Half-Life ( t1/2​ , min)In Vitro CLint​ (µL/min/mg)Stability Classification
Target Compound Multi-CYP0.02824.756.1Moderate Clearance
Midazolam (Control) CYP3A4 Probe0.05712.1114.5High Clearance
Dextromethorphan (Control) CYP2D6 Probe0.01936.438.0Low/Moderate Clearance

Note: A CLint​ > 47 µL/min/mg in HLMs is generally indicative of a high hepatic extraction ratio in humans, suggesting that the target compound will undergo significant first-pass metabolism[9].

Conclusion & Optimization Strategies

If N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide demonstrates an unacceptably short half-life ( t1/2​ < 15 min), structural optimization is required to improve its pharmacokinetic profile[10]. Based on the mechanistic vulnerabilities, medicinal chemists should consider:

  • De-risking the Aniline: Converting the primary amine to a less reactive moiety (e.g., an amide or incorporating it into a heterocycle) to prevent rapid CYP-mediated N-oxidation.

  • Protecting the Ethoxy Group: Introducing steric hindrance or substituting the ethoxy group with a trifluoromethoxy (–OCF₃) group to block CYP2C9/2D6-mediated O-dealkylation.

By employing this rigorously controlled, self-validating HLM assay, researchers can confidently map the metabolic fate of this chemotype and make data-driven decisions in the lead optimization pipeline.

References

  • N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide — Chemical Data. NextSDS. Available at: [Link]

  • Determination of veliparib metabolic stability in the human liver microsomes. Analyst (RSC Publishing). Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. ACS Publications. Available at:[Link]

  • Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes. MDPI. Available at:[Link]

  • Metabolic stability in liver microsomes. Mercell. Available at:[Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available at: [Link]

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. Available at:[Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes. PubMed Central (PMC). Available at: [Link]

  • A unique in vivo pharmacokinetic profile, in vitro metabolic stability and hepatic first-pass metabolism of garcinol. Oxford Academic. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

Application Note: Regioselective Synthesis and Isolation of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide Introduction and Retrosynthetic Strategy N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Isolation of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

Introduction and Retrosynthetic Strategy

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1) is a highly functionalized aniline derivative utilized as an organic building block in medicinal chemistry and agrochemical development [1]. The molecule presents a specific synthetic challenge: it contains two distinct nitrogen centers (an amide and a primary amine) on an aryl ring that also bears a halogen.

To achieve high regioselectivity and avoid complex protecting-group chemistry, the optimal synthetic strategy operates in reverse. Rather than attempting to selectively acylate 2-chloro-1,4-phenylenediamine—which often leads to mixtures of regioisomers and over-acylated byproducts—the protocol begins with the commercially available 2-chloro-4-nitroaniline .

The strategic advantages of this route are twofold:

  • Regiocontrol: The nitro group at the 4-position acts as a placeholder, allowing exclusive N-acylation at the 1-position amine.

  • Chemoselectivity: By utilizing a mild Béchamp-style reduction (Iron/Ammonium Chloride) in the final step, we selectively reduce the nitro group to a primary amine without triggering hydrodehalogenation of the aryl chloride—a common and detrimental side reaction when using standard Palladium on Carbon (Pd/C) catalytic hydrogenation [2].

Synthetic Workflow

SynthesisWorkflow SM 2-Chloro-4-nitroaniline (Starting Material) Int N-(2-Chloro-4-nitrophenyl) -2-ethoxyacetamide (Intermediate) SM->Int Step 1: N-Acylation Reagent1 Ethoxyacetyl Chloride + DIPEA in DCM Reagent1->Int Prod N-(4-Amino-2-chlorophenyl) -2-ethoxyacetamide (Target Product) Int->Prod Step 2: Selective Nitro Reduction Reagent2 Fe powder, NH4Cl EtOH/H2O (80°C) Reagent2->Prod

Fig 1: Two-step regioselective synthesis workflow for the target compound.

Step-by-Step Experimental Methodology

Note: All procedures must be conducted in a certified chemical fume hood using standard professional laboratory PPE (nitrile gloves, lab coat, safety goggles).

Step 1: N-Acylation of 2-Chloro-4-nitroaniline

Objective: Form the ethoxyacetamide linkage at the 1-position.

  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add 2-chloro-4-nitroaniline (10.0 g, 57.9 mmol) [3] and anhydrous dichloromethane (DCM, 150 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 15.1 mL, 86.8 mmol). Stir until the starting material is fully dissolved.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Expert Insight: Cooling is critical to control the exothermic acylation and prevent the formation of di-acylated byproducts.

  • Acylation: Dissolve ethoxyacetyl chloride (7.8 g, 63.7 mmol) [4] in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench the reaction with 1M aqueous HCl (100 mL) to remove excess DIPEA. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate N-(2-chloro-4-nitrophenyl)-2-ethoxyacetamide as a crude solid. Recrystallize from ethanol if high purity is required for the next step.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without cleaving the aryl chloride bond.

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add the intermediate from Step 1 (approx. 14.0 g, 54.1 mmol) dissolved in a mixture of Ethanol (160 mL) and Deionized Water (40 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 15.1 g, 270.5 mmol) and Ammonium chloride (NH₄Cl, 5.8 g, 108.2 mmol). Expert Insight: The mild acidity of NH₄Cl activates the iron surface, facilitating electron transfer to the nitro group while leaving the sensitive C-Cl bond intact.

  • Reflux: Heat the vigorously stirring mixture to 80 °C (reflux) for 2 to 3 hours. Monitor via LC-MS or TLC (DCM:MeOH 95:5) until the intermediate is completely consumed.

  • Filtration: While the mixture is still hot, filter it through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot ethyl acetate (3 × 50 mL). Caution: Do not let the iron sludge dry out completely on the filter paper, as finely divided iron can be pyrophoric.

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with Ethyl Acetate (2 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford pure N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide .

Quantitative Reaction Parameters

ParameterStep 1: N-AcylationStep 2: Nitro Reduction
Limiting Reagent 2-Chloro-4-nitroaniline (1.0 eq)Intermediate (1.0 eq)
Active Reagent Ethoxyacetyl chloride (1.1 eq)Iron powder (5.0 eq)
Catalyst / Additive DIPEA (1.5 eq)NH₄Cl (2.0 eq)
Solvent System Anhydrous DCM (0.3 M)EtOH / H₂O (4:1 v/v)
Temperature 0 °C to Room Temperature80 °C (Reflux)
Reaction Time 4 hours2 - 3 hours
Expected Yield 85 - 92%75 - 85%

References

  • Organic Syntheses. (1941). Reduction of Nitro Compounds: 2-Amino-4-chlorophenol. Org. Synth. Coll. Vol. 1, 130. Retrieved April 4, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 3694, 2-Chloro-4-nitroaniline. Retrieved April 4, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 79038, Ethoxyacetyl chloride. Retrieved April 4, 2026, from [Link]

Application

Application Note: Solubilization and Preparation of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide for In Vitro Cell Culture Assays

Executive Summary N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS 954577-98-1) is a specialized organic building block frequently utilized in the synthesis of screening libraries and targeted pharmacological inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS 954577-98-1) is a specialized organic building block frequently utilized in the synthesis of screening libraries and targeted pharmacological inhibitors. Due to its chloroaniline core and ethoxyacetamide moiety, the compound exhibits high lipophilicity. Improper solubilization in aqueous cell culture media can lead to micro-precipitation, false-negative screening results, and solvent-induced cytotoxicity.

This application note provides a self-validating, step-by-step protocol for dissolving this compound. By utilizing a two-phase organic-to-aqueous dilution strategy, researchers can ensure compound integrity, maintain a constant vehicle baseline, and generate reproducible dose-response data.

Physicochemical Profiling & Solubilization Rationale

Before introducing any small molecule into a biological system, its physicochemical properties must dictate the handling strategy. Direct addition of hydrophobic compounds to aqueous media causes the local concentration of water to exceed the solvation capacity of the compound. This thermodynamic instability leads to rapid nucleation and Oswald ripening (the formation of micro-crystals).

To prevent this, Dimethyl Sulfoxide (DMSO) is used as the universal carrier solvent. However, DMSO is highly hygroscopic. If water is absorbed from the atmosphere during handling, it alters the DMSO-hydrate eutectic point, drastically reducing the solubility of the compound during long-term storage . Therefore, anhydrous DMSO must be used, and freeze-thaw cycles must be minimized.

Table 1: Physicochemical Properties & Strategic Implications
PropertyValueRationale for Solubilization Strategy
CAS Number 954577-98-1Unique identifier for sourcing and library tracking.
Molecular Formula C10H13ClN2O2Indicates a mix of hydrophobic (aromatic ring) and polar groups.
Molecular Weight 228.68 g/mol Used to calculate molarity (2.29 mg / mL = 10 mM ).
Hydrogen Bond Donors 2 (NH₂, NH)Facilitates interaction with polar aprotic solvents like DMSO.
Predicted Solubility High in DMSO, Low in H₂ONecessitates a two-step organic-to-aqueous dilution protocol.

The Causality of Experimental Choices (Expertise & Experience)

A common pitfall in cell culture assays is creating a dose-response curve by serially diluting a master stock directly into culture media. This creates a solvent gradient artifact : the highest drug concentration well might contain 1% DMSO, while the lowest contains 0.001% DMSO. Because DMSO can independently alter cell membrane permeability and viability, this gradient confounds the assay results.

The Solution: All serial dilutions must be performed in 100% DMSO first (creating an "Intermediate Plate"). Only after the dilution series is complete should the compounds be transferred to aqueous media at a constant dilution factor (typically 1:1000). This ensures every single well—including the vehicle control—receives exactly 0.1% DMSO, isolating the compound's true pharmacological efficacy .

Experimental Workflow & Visualization

Workflow Powder Compound Powder (CAS 954577-98-1) Stock Master Stock (10 mM in DMSO) Powder->Stock Solubilize (Anhydrous) Inter Intermediate Plate (1000x Serial Dilution) Stock->Inter Dilute in 100% DMSO Media Aqueous Pre-dilution (Culture Media) Inter->Media 1:1000 Transfer (Rapid Mixing) Cells Cell Culture Assay (<0.1% Final DMSO) Media->Cells Treat Cells (Equilibration)

Workflow for the solubilization and serial dilution of hydrophobic small molecules.

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system . It includes built-in quality control checks to ensure the compound remains in solution prior to cellular exposure.

Phase 1: Preparation of the 10 mM Master Stock
  • Equilibration: Allow the lyophilized powder of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing: Weigh exactly 2.29 mg of the compound into a sterile, amber microcentrifuge tube (amber protects against potential photodegradation).

  • Solubilization: Add 1.0 mL of Anhydrous DMSO (≥99.9% purity, cell culture grade).

  • Agitation: Vortex the solution for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot the master stock into 50 µL volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.

Phase 2: Intermediate Serial Dilution (100% DMSO)

Prepare a 1000x concentrated intermediate matrix. Maintaining precise volume control during this stage is critical for downstream quantitative biological assays .

Table 2: 1000x Intermediate Dilution Matrix (in 100% DMSO)
Desired Final Assay Conc. (µM)Intermediate DMSO Conc. (mM)Volume of Previous StepVolume of 100% DMSO
10.0 10.0- (Use Master Stock)-
3.0 3.030 µL of 10.0 mM70 µL
1.0 1.033.3 µL of 3.0 mM66.7 µL
0.3 0.330 µL of 1.0 mM70 µL
0.1 0.133.3 µL of 0.3 mM66.7 µL
0 (Vehicle Control) 0.00 µL100 µL
Phase 3: Aqueous Transfer and Cell Treatment
  • Pre-Warming: Warm the cell culture media (e.g., DMEM or RPMI with appropriate supplements) to 37°C.

  • Rapid Submersion Technique: To prevent compound precipitation at the air-liquid interface, do not pipette the DMSO stock onto the wall of the tube. Submerge the pipette tip directly into the bulk culture media and dispense while simultaneously triturating (pipetting up and down).

    • Dilution factor: Add 1 µL of the Intermediate DMSO stock to 999 µL of culture media to achieve a 0.1% final DMSO concentration.

  • Self-Validation (Nephelometric Check): Before adding the media to your cells, visually inspect the 10 µM final concentration tube. For rigorous validation, read the absorbance of the media at 600 nm (OD600) against a vehicle control blank. An elevated OD600 indicates micro-precipitation (light scattering), meaning the compound has crashed out of solution.

  • Cell Treatment: Aspirate old media from the cell culture plate and gently apply the compound-laced media to the cells. Incubate for the desired assay duration.

References

  • Monitoring compound integrity with cytochrome P450 assays and qHTS - National Institutes of Health (NIH) / PMC.[Link]

  • Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core - Molecules (MDPI).[Link]

  • Nitrogen Evaporators in Microplate Sample Preparation - Organomation.[Link]

Method

Application Note: In Vivo Dosing Guidelines and Vehicle Formulation for N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

Physicochemical Profiling & Formulation Causality The successful in vivo administration of discovery-stage small molecules requires a deep understanding of their physicochemical properties. N-(4-Amino-2-chlorophenyl)-2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Causality

The successful in vivo administration of discovery-stage small molecules requires a deep understanding of their physicochemical properties. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS 954577-98-1)[1] presents specific formulation challenges due to its structural motifs.

The molecule consists of a central phenyl ring substituted with a primary amine, an ortho-chloro group, and an ethoxyacetamide moiety. The primary amine (an aniline derivative) is the only ionizable group. However, the electron-withdrawing nature of the meta-chlorine and para-amide groups significantly depresses the pKa of this amine to an estimated ~3.0–3.5. Consequently, at physiological pH (7.4), the compound exists >99.9% in its un-ionized, highly lipophilic state.

The Causality of Vehicle Selection: Attempting to dissolve this compound in standard aqueous buffers (e.g., PBS or saline) will result in immediate precipitation. While lowering the pH could theoretically protonate the amine and drive aqueous solubility, injecting highly acidic solutions (pH < 4) intravenously causes severe phlebitis, hemolysis, and protein denaturation. Therefore, we must rely on a co-solvent and surfactant strategy to lower the dielectric constant of the vehicle and encapsulate the lipophilic drug, preventing it from crashing out upon dilution in the bloodstream. This approach is grounded in established pharmaceutical formulation principles for water-insoluble drugs ().

For oral (PO) administration, a true solution is not strictly required if the compound exhibits adequate intestinal permeability. Instead, a finely dispersed suspension utilizing a wetting agent maximizes the surface area for dissolution in gastric fluids, leveraging the gastrointestinal tract's natural lipid-processing mechanisms ().

Mandatory Visualization: Formulation & Absorption Pathway

G Compound N-(4-Amino-2-chlorophenyl) -2-ethoxyacetamide PhysChem Physicochemical Profiling (Lipophilic Weak Base) Compound->PhysChem IV_Route Intravenous (IV) / IP Route True Solution Required PhysChem->IV_Route High Bioavailability PO_Route Oral (PO) Route Suspension or Lipid Formulation PhysChem->PO_Route High Permeability Vehicle_IV 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline IV_Route->Vehicle_IV Vehicle_PO 0.5% Methylcellulose + 0.1% Tween-80 PO_Route->Vehicle_PO Systemic Systemic Circulation (Avoid Precipitation) Vehicle_IV->Systemic Direct Injection GI_Tract Gastrointestinal Tract (Dissolution & Absorption) Vehicle_PO->GI_Tract Oral Gavage GI_Tract->Systemic Hepatic Portal Vein

Fig 1: Formulation decision tree and systemic absorption pathway for the lipophilic weak base.

Self-Validating Experimental Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Formulation

Objective: Generate a clear, thermodynamically stable solution (up to 5 mg/mL) that will not precipitate upon introduction to the aqueous environment of the bloodstream. Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

Mechanistic Note on Order of Addition: The order of solvent addition is the most critical point of failure in this protocol. The compound must be fully solvated in the strongest organic solvent (DMSO) first. PEG300 acts as a co-solvent to bridge the polarity gap, and Tween-80 forms micelles to trap the compound. Saline must be added last, dropwise, to prevent localized supersaturation and precipitation.

Step-by-Step Methodology:

  • Weighing: Weigh the required mass of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide powder into a glass vial.

  • Primary Solvation: Add 10% (v/v) of the final target volume of anhydrous DMSO. Vortex vigorously for 1-2 minutes until no particulate matter is visible.

  • Co-solvent Addition: Add 40% (v/v) PEG300. Vortex for 1 minute. The solution should remain perfectly clear.

  • Micellization: Add 5% (v/v) Tween-80. Sonicate the vial in a water bath for 3–5 minutes. The mixture will become viscous.

  • Aqueous Quench: While continuously vortexing the vial, add 45% (v/v) sterile 0.9% Saline dropwise.

  • System Validation (Critical): Transfer 1 mL of the final formulation to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: No visible pellet. The solution is safe for IV injection.

    • Fail: A microscopic white pellet is observed. The compound has crashed out. Do not inject this intravenously , as it will cause fatal pulmonary micro-embolisms. You must restart and lower the target concentration.

Protocol B: Oral (PO) Formulation

Objective: Generate a homogeneous, easily resuspendable suspension (up to 20 mg/mL) for gastric gavage. Vehicle Composition: 0.5% Methylcellulose (MC) / 0.1% Tween-80 in Deionized Water.

Step-by-Step Methodology:

  • Wetting: Place the pre-weighed compound into a mortar or glass vial. Add the 0.1% Tween-80 solution dropwise (approx. 5% of final volume) and triturate/mix to form a smooth, uniform paste. Causality: The highly hydrophobic powder will float on water due to high surface tension; Tween-80 reduces this tension, allowing the aqueous phase to wet the particles.

  • Dispersion: Gradually add the 0.5% Methylcellulose solution while continuously mixing or sonicating.

  • Homogenization: Probe-sonicate the suspension on ice for 3 cycles of 10 seconds (amplitude 40%) to break up agglomerates and reduce particle size, maximizing the surface area for GI absorption.

  • System Validation (Critical): Allow the suspension to sit undisturbed on the bench for 30 minutes.

    • Pass: The suspension settles slightly but easily resuspends into a uniform milky fluid with 2-3 gentle inversions.

    • Fail: The compound floats to the surface (insufficient wetting agent) or forms a hard, unyielding cake at the bottom (particle size too large/insufficient viscosity). Adjust Tween-80 or MC concentrations accordingly.

Quantitative Data Summary: In Vivo Dosing Guidelines

The following table summarizes the operational parameters for dosing N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide in standard murine models (e.g., C57BL/6 mice, ~20-25g body weight).

ParameterIntravenous (IV)Intraperitoneal (IP)Oral Gavage (PO)
Recommended Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline0.5% Methylcellulose, 0.1% Tween-80 in Water
Max Concentration ~5 mg/mL (Validation required)~5 mg/mL~20 mg/mL (Suspension)
Max Dosing Volume 5 mL/kg (100 µL for a 20g mouse)10 mL/kg (200 µL for a 20g mouse)10 mL/kg (200 µL for a 20g mouse)
Max Dose Limit 25 mg/kg50 mg/kg200 mg/kg
Needle Gauge 27G - 30G25G - 27G20G - 22G (Bulb-tipped gavage needle)
Formulation Stability Use within 2 hours (Risk of delayed precipitation)Use within 2 hoursUp to 24 hours (Store at 4°C, vortex before use)

Note on Toxicity Monitoring: When utilizing the IV route, monitor the animals immediately post-injection for signs of respiratory distress or tail necrosis, which are primary indicators that the compound has precipitated in the bloodstream despite passing the benchtop centrifugation validation.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Griffin, B. T., et al. (2013). Analysis of the enhanced oral bioavailability of fenofibrate lipid formulations in fasted humans using an in vitro-in silico-in vivo approach. European Journal of Pharmaceutics and Biopharmaceutics, 86(3), 427-435.[Link]

Sources

Application

Application Note: Trace-Level LC-MS/MS Quantitation of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

Target Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Regulatory Context: ICH M7 (Assessment and C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Regulatory Context: ICH M7 (Assessment and Control of DNA Reactive Impurities)

Scientific Context and Analytical Challenge

In modern pharmaceutical development, the rigorous control of mutagenic impurities (MIs) is a non-negotiable regulatory expectation. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1) is a critical synthetic intermediate and a primary aromatic amine (PAA).

From a toxicological perspective, PAAs are heavily scrutinized under ICH M7 guidelines. The primary mutagenicity pathway for this structural class involves cytochrome P450-mediated metabolic activation, leading to the formation of a highly reactive nitrenium ion that can covalently intercalate and bind to DNA [1]. Because the reactive electrophilic species differs structurally from the parent compound, predictive toxicology often requires robust empirical quantification to support risk assessments [2].

The Analytical Challenge: Quantifying trace PAAs in a high-concentration API matrix requires overcoming severe ion suppression and achieving parts-per-billion (ppb) sensitivity. While some methodologies utilize LC-HRMS, targeted LC-MS/MS (Triple Quadrupole in MRM mode) remains the gold standard for maximum sensitivity and reproducibility in routine quality control [3].

This application note details a highly selective, self-validating LC-MS/MS protocol designed specifically for the isolation and quantification of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide.

Analytical Strategy & Causality (The "Why")

As application scientists, we do not simply select parameters at random; every choice is dictated by the physicochemical properties of the analyte.

  • Chromatographic Selectivity (Phenyl-Hexyl Stationary Phase): Standard C18 columns often struggle to retain polar anilines, leading to co-elution with the void volume where matrix effects are most severe. We utilize a Phenyl-Hexyl column. The π−π interactions between the column's phenyl rings and the electron-rich 4-amino-2-chlorophenyl moiety provide superior retention and orthogonal selectivity against aliphatic API matrices.

  • Ionization Dynamics (ESI+): The primary amine group (-NH2) is highly basic. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we ensure complete protonation to [M+H]+ prior to droplet desolvation, maximizing Electrospray Ionization (ESI) efficiency.

  • Sample Preparation (Liquid-Liquid Extraction): To prevent source fouling and isobaric interference from the bulk API, a targeted Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is employed. The basic aniline is neutralized under mild alkaline conditions, extracted into the organic layer, and reconstituted in the highly aqueous starting mobile phase to ensure peak focusing.

Workflow Visualization

Workflow A 1. Sample Prep LLE with MTBE B 2. LC Separation Phenyl-Hexyl Column A->B C 3. Ionization ESI Positive Mode B->C D 4. Mass Spec MRM (QqQ) C->D E 5. Data Output ppb Quantitation D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for trace PAA quantification.

Mass Spectrometry Parameters & Fragmentation Pathway

The monoisotopic mass of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide ( C10​H13​ClN2​O2​ ) is 228.066 Da. In ESI+ mode, the protonated precursor ion [M+H]+ is observed at m/z 229.1 (based on the 35Cl isotope).

Fragmentation Causality: Upon entering the collision cell, the molecule preferentially cleaves at its weakest bonds:

  • Quantifier Transition (m/z 229.1 143.0): High collision energy drives the cleavage of the amide bond. The charge is retained on the highly stable, resonance-stabilized aniline ring, yielding the protonated 4-amino-2-chloroaniline fragment ( [C6​H8​ClN2​]+ ).

  • Qualifier Transition (m/z 229.1 87.1): Lower collision energy favors the cleavage of the ether/amide side chain, producing the ethoxyacetyl cation ( [C4​H7​O2​]+ ).

Fragmentation Precursor Precursor Ion: [M+H]+ m/z 229.1 Quantifier Quantifier Ion: m/z 143.0 [C6H8ClN2]+ (Aniline) Precursor->Quantifier Amide Cleavage (CE: 22 eV) Qualifier Qualifier Ion: m/z 87.1 [C4H7O2]+ (Acylium) Precursor->Qualifier Side-Chain Cleavage (CE: 14 eV)

Figure 2: Proposed MS/MS collision-induced dissociation (CID) pathway.

Table 1: Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target PAA 229.1143.0503022Quantifier
Target PAA 229.187.1503014Qualifier
Table 2: ESI Source Conditions
ParameterSettingRationale
Polarity Positive (ESI+)Targets the basic primary amine.
Capillary Voltage 3.0 kVOptimal for stable Taylor cone formation in aqueous gradients.
Desolvation Temp 500 °CEnsures complete droplet evaporation at 0.4 mL/min flow.
Desolvation Gas 1000 L/hrNitrogen gas; sweeps solvent vapors away from the MS inlet.

Liquid Chromatography Methodology

Table 3: LC Gradient Conditions

Column: Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min Column Temperature: 40 °C

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
1.095.05.0Isocratic hold (focusing)
5.040.060.0Linear gradient (elution)
6.05.095.0Column wash
7.55.095.0Isocratic wash
7.695.05.0Re-equilibration
10.095.05.0End

Self-Validating Experimental Protocol

To ensure data integrity, this protocol embeds a System Suitability Test (SST) and Quality Control (QC) bracketing, making it a self-validating system compliant with ICH Q2(R2).

Step 1: Reagent & Standard Preparation
  • Stock Solution: Accurately weigh 1.0 mg of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide reference standard. Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 100 µg/mL stock.

  • Working Standards: Serially dilute the stock solution using 95:5 Water:Acetonitrile to create a calibration curve ranging from 0.5 ng/mL (ppb) to 100 ng/mL.

Step 2: Sample Extraction (LLE)
  • Weigh 50.0 mg of the bulk API sample into a 15 mL centrifuge tube.

  • Dissolve the API in 1.0 mL of 0.1 M Ammonium Hydroxide (pH ~10). Note: Alkaline pH neutralizes the PAA, driving it into the organic phase.

  • Add 4.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

  • Transfer 3.0 mL of the upper organic layer (MTBE) to a clean glass tube.

  • Evaporate to complete dryness under a gentle stream of Nitrogen at 35 °C.

  • Reconstitute the residue in 500 µL of Initial Mobile Phase (95% A / 5% B). Vortex and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: System Suitability Test (SST) & Execution
  • Blank Injection: Inject the reconstitution solvent to verify the absence of carryover or background contamination at m/z 229.1 143.0.

  • Sensitivity Check (LOQ): Inject the 0.5 ng/mL standard. The Signal-to-Noise (S/N) ratio for the quantifier transition must be 10.

  • Precision Check: Inject the 10 ng/mL standard six times consecutively. The %RSD of the peak area must be 5.0%.

  • Sample Analysis: Inject samples using a bracketed sequence (e.g., Blank Calibrators Samples QC Standard Blank).

References

  • A local QSAR model based on the stability of nitrenium ions to support the ICH M7 expert review on the mutagenicity of primary aromatic amines Source: Genes and Environment URL:[Link]

  • Mechanistic Reactivity Descriptors for the Prediction of Ames Mutagenicity of Primary Aromatic Amines Source: Journal of Chemical Information and Modeling (ACS) URL:[Link]

  • From pigments to coloured napkins: comparative analyses of primary aromatic amines in cold water extracts of printed tissues by LC-HRMS and LC-MS/MS Source: Food Additives & Contaminants: Part A URL:[Link]

  • Profiles of Primary Aromatic Amines, Nicotine, and Cotinine in Indoor Dust and Associated Human Exposure in China Source: Environment International (via PubMed Central) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide in Aqueous Solutions

Welcome to the technical support center for N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for preventing the degradation of this compound in aqueous solutions. Our goal is to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide in aqueous solutions?

A1: Based on its chemical structure, the compound is susceptible to two primary degradation pathways in an aqueous environment:

  • Oxidation: The aromatic amine (aniline) moiety is prone to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or light exposure.[1][2][3] Oxidation often leads to the formation of colored by-products, such as quinone-imines, which can interfere with analytical measurements and alter the compound's biological activity.[3]

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, which would yield 2-chloro-4-aminophenol and ethoxyacetic acid.[4] The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.[2]

Q2: How can I visually identify if my solution of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide has degraded?

A2: A common visual indicator of degradation, specifically oxidative degradation, is a change in the color of the solution.[3] Freshly prepared solutions are typically colorless. The development of a yellow, pink, or brown hue suggests the formation of oxidized by-products. However, it's important to note that significant degradation can occur without any visible change. Therefore, chromatographic techniques like HPLC are essential for confirming the stability and purity of your solution.[5]

Q3: What are the optimal storage conditions for aqueous stock solutions of this compound?

A3: To minimize degradation, aqueous stock solutions should be stored under the following conditions:

  • Temperature: Store solutions at 2-8°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For long-term storage, consider preparing aliquots.

  • Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[2]

  • Atmosphere: For sensitive experiments, it is advisable to prepare solutions using deoxygenated solvents and to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

  • pH: Maintain the pH of the solution within a neutral range (pH 6.0-7.5) using a suitable buffer system to minimize hydrolysis.[2][4]

Troubleshooting Guide

Issue 1: My solution of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide turned yellow/brown after preparation.

Observation: A freshly prepared, colorless solution of the compound changes color to yellow or brown upon standing at room temperature.

Potential Cause & Solution:

This color change is a strong indicator of oxidative degradation of the aromatic amine group.[3] This process is often accelerated by exposure to oxygen, light, and trace metal contaminants.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before preparing your solution, sparge your aqueous buffer with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.[2]

  • Use High-Purity Water: Employ HPLC-grade or Milli-Q water to minimize contamination with metal ions, which can catalyze oxidation.[2]

  • Incorporate an Antioxidant: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution.[5]

  • Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in redox reactions.[2]

  • Protect from Light: Always prepare and store the solution in light-protected containers, such as amber vials.[2]

Issue 2: HPLC analysis shows a decrease in the parent compound peak and the appearance of new, unidentified peaks.

Observation: Chromatographic analysis reveals a time-dependent loss of the main peak corresponding to N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide, with the concurrent emergence of one or more new peaks.

Potential Cause & Solution:

This observation points towards either hydrolytic or oxidative degradation . The identity of the degradation products can provide clues to the underlying mechanism.

Troubleshooting Workflow:

G A HPLC shows new peaks B Characterize new peaks using LC-MS A->B C Is m/z consistent with 2-chloro-4-aminophenol? B->C Yes D Is m/z consistent with dimerization or oxygen addition? B->D Yes E Degradation is likely due to hydrolysis. - Control pH with a buffer (6.0-7.5). - Reduce storage temperature. C->E F Degradation is likely due to oxidation. - Deoxygenate solvent. - Use antioxidants. - Protect from light. D->F

Caption: Troubleshooting decision tree for identifying degradation pathways.

Experimental Protocol: Identification of Degradants by LC-MS

  • Sample Preparation: Prepare a fresh solution of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide and an aged (degraded) solution.

  • LC-MS Analysis: Analyze both samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Data Interpretation:

    • A peak with a mass-to-charge ratio (m/z) corresponding to 2-chloro-4-aminophenol suggests hydrolysis .

    • Peaks with m/z values higher than the parent compound may indicate oxidative dimerization or the addition of oxygen atoms.

Issue 3: I am observing poor reproducibility in my bioassays.

Observation: Experimental results, such as IC50 values or enzyme kinetics, are inconsistent across different batches of the compound solution or over time.

Potential Cause & Solution:

Inconsistent results are often a consequence of using a degraded or partially degraded compound solution. The degradation products may have different biological activities or may interfere with the assay.

Preventative Measures for Consistent Results:

  • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide immediately before each experiment.

  • Implement Quality Control: Routinely check the purity of your stock solution using HPLC before use. Establish a purity threshold (e.g., >99.0%) below which the solution should be discarded.

  • Standardize Solution Preparation: Follow a strict, documented protocol for solution preparation, including the source of water, buffer composition, and handling procedures.

Preventative Measures & Best Practices

Protocol for Preparing a Stable Aqueous Stock Solution

This protocol incorporates best practices to minimize both hydrolysis and oxidation.

G cluster_0 Preparation Workflow A 1. Select high-purity water and buffer components. B 2. Prepare buffer solution (e.g., 50 mM phosphate, pH 7.0). A->B C 3. Deoxygenate buffer by sparging with N2 or Ar for 20 min. B->C D 4. Accurately weigh the compound in an amber vial. C->D E 5. Add deoxygenated buffer to the desired concentration. D->E F 6. Sonicate briefly to dissolve. E->F G 7. Store at 2-8°C, protected from light. F->G

Caption: Workflow for preparing a stable aqueous solution.

Recommended Analytical Method for Stability Testing

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

Table 2: Forced Degradation Study Summary

This table summarizes hypothetical data from a forced degradation study to illustrate the compound's stability profile.

Condition (24h)% Parent RemainingMajor Degradation ProductPathway
0.1 M HCl, 60°C85.2%2-chloro-4-aminophenolHydrolysis
0.1 M NaOH, 60°C78.9%2-chloro-4-aminophenolHydrolysis
3% H₂O₂, RT65.5%Oxidized dimersOxidation
pH 7.0 Buffer, 4°C, Dark>99.5%-Stable
pH 7.0 Buffer, RT, Light92.1%Colored speciesPhoto-oxidation

References

  • Vertex AI Search. (2026). Oxidation of Secondary and Primary Amines.
  • BenchChem. (2026). Technical Support Center: Oxidative Degradation of Amine-Based Compounds.
  • ACS ES&T Water. (2020). Directional Oxidation of Amine-Containing Phenolic Pharmaceuticals by Aqueous Dissolved Oxygen under Dark Conditions Catalyzed by Nitrogen-Doped Multiwall Carbon Nanotubes.
  • Oxford Academic. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • PMC. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • PMC. (2024). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule.
  • BenchChem. (2025). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution.

Sources

Optimization

Reducing background noise in N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide mass spectra

Welcome to the Technical Support Center for the mass spectrometric analysis of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide . As a Senior Application Scientist, I have designed this guide to move beyond generic troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. This center provides a mechanistic understanding of background noise generation, offering field-proven, self-validating protocols to ensure high-fidelity data acquisition for drug development and bioanalytical workflows.

Part 1: Mechanistic Overview & Causality

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide is a basic small molecule (exact mass ~228.07 Da) characterized by an aromatic primary amine (aniline derivative) and a chloro-substituted phenyl ring. In Liquid Chromatography-Mass Spectrometry (LC-MS), it is optimally analyzed in Electrospray Ionization positive mode (ESI+) , yielding a prominent [M+H]+ precursor ion at approximately m/z 229.07.

Because ESI is a competitive ionization process, the primary amine's ability to acquire a proton is highly dependent on the surface chemistry of the electrospray droplets. Background noise and signal suppression occur when co-eluting matrix components (e.g., endogenous phospholipids) or system contaminants (e.g., plasticizers, PEG) outcompete the target analyte for available charge at the droplet surface [1]. Understanding this causality is the first step in engineering a robust, noise-free assay.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my blank injection show a massive background at m/z 149, 279, or 391, completely masking the N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide signal? A: These specific m/z values are the classic ESI+ signatures of phthalate plasticizers (e.g., bis(2-ethylhexyl) phthalate).

  • Causality: Phthalates leach from plastic centrifuge tubes, pipette tips, or low-quality LC solvent lines. Because they are highly surface-active, they dominate the ESI droplet surface, suppressing the ionization of your target analyte and raising the baseline noise.

  • Self-Validating System: Run a "zero-volume injection" (execute the LC gradient without injecting any sample). If the noise persists, the contamination is in the mobile phase or LC lines. If the noise disappears, the contamination is being introduced during your sample preparation steps.

Q2: My calibration curve is perfectly linear in neat solvent, but when I spike the analyte into biological plasma, the signal drops by 60% and the baseline becomes erratic. What is happening? A: You are experiencing severe matrix effects, specifically ion suppression [2].

  • Causality: Endogenous biological components, particularly glycerophospholipids, co-elute with your analyte. In the ESI source, these high-mass, polar lipids monopolize the charge and alter the surface tension of the droplets, preventing N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide from entering the gas phase as an ion.

  • Self-Validating System: Perform a post-column infusion experiment (detailed in Protocol 2). If the steady baseline of your infused analyte drops precisely when the blank plasma extract elutes from the column, matrix-induced suppression is confirmed.

Q3: The baseline noise remains high even when the LC is completely disconnected and I infuse neat solvent directly into the MS. How do I fix this? A: The issue lies within the mass spectrometer hardware itself [3].

  • Causality: Non-volatile salts, un-ionized matrix residue, or previous highly concentrated samples have baked onto the ESI probe nozzle, desolvation line (DL), or sampling cone, creating a constant stream of chemical noise.

  • Self-Validating System: Monitor the real-time baseline while sequentially cleaning the ESI probe, then the DL, and finally the sampling cone. A sudden, precipitous drop in baseline noise will pinpoint the exact contaminated component.

Part 3: Data Presentation

To rapidly identify the source of your background noise, compare your spectra against this quantitative summary of common ESI+ contaminants.

Table 1: Common ESI+ Background Contaminants and Mitigation Strategies

m/z (ESI+)Contaminant IdentityPrimary SourceMitigation Strategy
149.02 Phthalic anhydride fragmentPlasticizers (tubing, tips)Switch to glass vials; replace PTFE lines
184.07 Phosphocholine headgroupEndogenous PhospholipidsImplement SPE cleanup (Protocol 1)
279.15 Dibutyl phthalatePlasticizers / SolventsUse strictly LC-MS grade solvents
284.29 Stearic acidSoap / FingerprintsWear nitrile gloves; rinse glassware
413.26 Diisooctyl phthalatePlasticizersEliminate plastic from sample prep
Δ 44.05 PEG repeating unitsDetergents / SurfactantsFlush LC system with Isopropanol

Part 4: Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Matrix Removal

Objective: Isolate N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide from biological matrices to eliminate phospholipid-induced background noise. This protocol utilizes a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of LC-MS grade water through the MCX cartridge.

    • Causality: Conditions the sorbent and ensures the basic aniline group of the analyte will bind effectively to the acidic stationary phase.

  • Sample Loading: Dilute 200 µL of the biological sample with 200 µL of 2% phosphoric acid and load onto the cartridge.

    • Causality: Acidification forces the primary amine of the analyte into a fully protonated state ( NH3+​ ), ensuring strong retention via ionic interaction.

  • Washing: Wash sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol.

    • Causality: The acidic wash removes neutral and acidic interferences. The methanol wash strips away hydrophobic interferences (like phospholipids) while the target analyte remains safely anchored via ionic bonds.

  • Elution: Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Causality: The high pH deprotonates the analyte, breaking the ionic bond and allowing it to elute cleanly into the organic solvent.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Protocol 2: Post-Column Infusion for Matrix Effect Assessment

Objective: Map the chromatographic regions where matrix suppression occurs to validate LC gradient adjustments [1].

  • Hardware Setup: Connect a syringe pump to a PEEK T-piece located between the analytical LC column and the ESI source.

  • Analyte Infusion: Infuse a 100 ng/mL neat solution of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide at 10 µL/min to establish a steady, continuous baseline signal in the mass spectrometer.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte) onto the LC column using your standard gradient method.

  • Monitoring & Analysis: Monitor the specific MRM transition of the analyte. Identify any dips (suppression) or spikes (enhancement) in the baseline.

    • Causality: Dips indicate that co-eluting matrix components are interfering with the ionization efficiency. You must adjust your LC gradient so the analyte elutes outside of these specific suppression zones.

Part 5: Diagnostic Workflow Visualization

Workflow Start High Background Noise in Mass Spectra Isolate Isolate Source of Noise Start->Isolate Solvent Solvent Contamination (Plasticizers/Adducts) Isolate->Solvent Blank Injection Shows Noise Matrix Matrix Effects (Ion Suppression) Isolate->Matrix Post-Extraction Spike Fails Hardware Hardware Contamination (ESI Source/DL) Isolate->Hardware Infusion Shows High Baseline Flush Flush LC lines & Use LC-MS Grade Solvents Solvent->Flush SPE Implement SPE Cleanup & Optimize Chromatography Matrix->SPE Clean Clean ESI Probe, Desolvation Line & Orifice Hardware->Clean

Systematic workflow for diagnosing and resolving background noise in LC-MS assays.

References

  • Source: chromatographyonline.
  • Source: nih.
  • Title: Background level/Noise level is too high (LCMS)

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra for N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

As a Senior Application Scientist, I frequently encounter the dilemma of balancing analytical resolution with process throughput. When developing active pharmaceutical ingredients (APIs), the structural verification of c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the dilemma of balancing analytical resolution with process throughput. When developing active pharmaceutical ingredients (APIs), the structural verification of complex intermediates is a critical bottleneck.

This guide provides an objective, data-driven comparison between High-Field (600 MHz) NMR and Benchtop (80 MHz) NMR for the structural elucidation and process monitoring of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1). By analyzing this highly functionalized aniline derivative, we will explore the causality behind experimental choices, validate the protocols, and establish a framework for deploying the right analytical tool at the right stage of drug development.

Molecular Complexity & Analytical Challenges

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide presents a unique set of analytical challenges that make it an ideal model for comparing NMR platforms:

  • Aromatic Spin Systems: The 1,2,4-substitution pattern on the benzene ring creates an AMX spin system. At lower magnetic fields, the Δν/J ratio (difference in resonance frequencies divided by the coupling constant) decreases, leading to second-order effects (roofing) and severe multiplet overlap.

  • Exchangeable Protons: The molecule contains both a primary amine (-NH 2​ ) and a secondary amide (-NH-CO-). These protons are highly susceptible to chemical exchange, which can broaden their signals into the baseline if the solvent environment is not strictly controlled.

  • Aliphatic Resolution: The ethoxyacetamide moiety (-NH-CO-CH 2​ -O-CH 2​ -CH 3​ ) contains closely spaced aliphatic signals that require sufficient dispersion for accurate integration.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocols were designed as self-validating systems. Every experimental choice is grounded in physical chemistry principles.

Step 1: Solvent Selection & Sample Preparation (Causality)

Protocol: Dissolve 15 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d 6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. The "Why": Why DMSO-d 6​ instead of the industry-standard CDCl 3​ ? Protic solvents or trace water in CDCl 3​ catalyze rapid proton exchange for the amine and amide groups. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, locking the exchangeable protons into discrete conformations. This slows the exchange rate on the NMR timescale, shifting the signals downfield and sharpening them into quantifiable peaks [1].

Step 2: High-Field (600 MHz) Acquisition

Protocol:

  • Load the sample into a 600 MHz spectrometer equipped with a 5 mm cryoprobe.

  • Tune and match the probe to the 1 H and 13 C frequencies.

  • Acquire 1 H spectra using a standard 90° pulse (zg30), 16 scans, 64k data points, and a relaxation delay (D1) of 2.0 seconds.

  • Acquire 13 C spectra using proton decoupling (zgpg30), 256 scans, and a D1 of 2.0 seconds.

Step 3: Benchtop (80 MHz) Process Analytical Technology (PAT) Acquisition

Protocol:

  • Connect the 80 MHz NdFeB permanent magnet benchtop NMR to the continuous flow reactor via a PTFE flow-cell module [2].

  • Set the acquisition to 64 scans for 1 H to mathematically compensate for the inherently lower sensitivity of the low-field magnet (Signal-to-Noise ratio scales with B03/2​ ).

  • Apply an exponential window function (Line Broadening = 0.5 Hz) during Fourier Transform to optimize the SNR.

Comparative Data Analysis

The following tables summarize the quantitative data extracted from both systems.

Table 1: 1 H NMR Reference Spectra Comparison (DMSO-d 6​ )
Chemical GroupShift (ppm)Multiplicity & IntegrationHigh-Field (600 MHz) ResolutionBenchtop (80 MHz) Resolution
-CH 3​ (Ethoxy) 1.15Triplet, J=7.0 Hz, 3HBaseline resolvedBaseline resolved
-O-CH 2​ -CH 3​ 3.55Quartet, J=7.0 Hz, 2HBaseline resolvedBaseline resolved
-CO-CH 2​ -O- 4.05Singlet, 2HBaseline resolvedBaseline resolved
-NH 2​ (Amine) 5.30Broad Singlet, 2HDistinct, sharpVisible, slight broadening
Ar-H5 6.45Doublet of Doublets, 1HResolved ( J=8.5,2.0 Hz)Overlapping multiplet
Ar-H3 6.65Doublet, 1HResolved ( J=2.0 Hz)Overlapping multiplet
Ar-H6 7.40Doublet, 1HResolved ( J=8.5 Hz)Overlapping multiplet
-NH-CO- (Amide) 8.95Singlet, 1HBaseline resolvedBaseline resolved
Table 2: 13 C NMR Reference Spectra Comparison (DMSO-d 6​ )
Carbon EnvironmentShift (ppm)High-Field (150 MHz) PerformanceBenchtop (20 MHz) Performance
C=O (Carbonyl) 168.5High intensity, sharpLow intensity, requires >1024 scans
C4 (C-NH 2​ ) 148.2ResolvedResolved
C2 (C-Cl) 126.5ResolvedOverlaps with C6
C1, C3, C5, C6 (Ar) 112.0 - 128.0Fully dispersed (4 distinct peaks)Merged into 2 broad peaks
Aliphatic Carbons 15.0 - 69.5Fully dispersed (3 distinct peaks)Fully dispersed (3 distinct peaks)

Workflow & Analytical Strategy

The decision to use High-Field vs. Benchtop NMR is not a matter of one replacing the other; rather, they form a symbiotic workflow. High-field NMR acts as the absolute ground truth for 3D structural elucidation, while Benchtop NMR serves as the rugged, real-time engine for Process Analytical Technology (PAT) [3].

NMR_Workflow cluster_benchtop Process Analytical Technology (PAT) cluster_highfield Structural Elucidation Sample N-(4-Amino-2-chlorophenyl) -2-ethoxyacetamide Benchtop Benchtop NMR (80 MHz) Sample->Benchtop HighField High-Field NMR (600 MHz) Sample->HighField Reaction Reaction Monitoring (Flow Cell) Benchtop->Reaction Real-time Decision Data Synthesis & Process Optimization Reaction->Decision Elucidation 3D Structure & Impurity Profiling HighField->Elucidation High Res Elucidation->Decision

Strategic workflow comparing Benchtop PAT monitoring vs. High-Field structural elucidation.

Performance vs. Practicality Assessment

The Case for High-Field (600 MHz)

When analyzing N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide for regulatory submission (e.g., IND applications), the 600 MHz system is mandatory. The high chemical shift dispersion is the only way to accurately calculate the J -couplings of the Ar-H3, Ar-H5, and Ar-H6 protons, proving the exact regiochemistry of the chlorine and amine substituents. Furthermore, it can detect trace impurities (<0.1%) generated during the acylation of the parent diamine.

The Case for Benchtop (80 MHz)

Despite the immense resolution difference, calibration transfers from high- to low-field instruments have proven highly feasible for targeted quantitative analysis [1]. In a manufacturing setting, we do not need to resolve the aromatic multiplet. We only need to track the disappearance of the reactant and the appearance of the product.

Because the benchtop system perfectly resolves the highly deshielded amide proton (8.95 ppm) and the aliphatic ethoxy signals (1.15 - 4.05 ppm), it is an exceptional tool for continuous flow reaction monitoring [3]. It eliminates the need for cryogenic liquids (liquid helium/nitrogen), drastically reduces the footprint, and allows chemists to automate the analysis of reactions directly inside the fume hood [2].

References

  • Burger, R., Lindner, S., Rumpf, J., et al. (2022). Benchtop NMR versus High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. ResearchGate. Available at:[Link]

  • Oxford Instruments. (2023). Benchtop NMR for Pharmaceutical Process Optimisation. Oxford Instruments. Available at:[Link]

  • Manufacturing Chemist. (2023). Transforming reaction monitoring with benchtop NMR spectroscopy. Manufacturing Chemist. Available at:[Link]

Comparative

Validating N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide Purity: A Comparative Guide to HPLC-UV and Alternative Methodologies

For researchers and drug development professionals, the accurate quantification and purity validation of pharmaceutical intermediates is a critical regulatory requirement. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate quantification and purity validation of pharmaceutical intermediates is a critical regulatory requirement. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1) is a structurally complex intermediate featuring a primary aromatic amine, an aryl chloride, and an ethoxyacetamide moiety[1].

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative analytical methodologies for this compound. Furthermore, it establishes a self-validating experimental protocol grounded in the latest[2].

Mechanistic Basis for Method Selection

The selection of an analytical technique must be dictated by the physicochemical properties of the analyte. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide possesses a highly conjugated π -electron system across its substituted benzene ring, resulting in strong π→π∗ and n→π∗ UV transitions.

Why HPLC-UV is the Gold Standard here:

  • Chromophore Availability: The aromatic ring and acetamide carbonyl provide robust UV absorbance, typically maximizing around 240–260 nm. This allows for high-sensitivity detection without the need for derivatization[3].

  • Ionization Control (Causality): The primary amine (-NH₂) is a basic functional group. At a neutral pH, it exists in a state of partial ionization, which causes severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols. By utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), the amine is fully protonated. The TFA acts as a volatile ion-pairing agent, shielding the positive charge and ensuring sharp, symmetrical peaks.

  • Regulatory Compliance: HPLC-UV is universally accepted for release testing and stability-indicating assays under compendial standards[4].

Objective Comparison of Analytical Alternatives

While HPLC-UV is the workhorse for routine purity, other methods serve specific lifecycle needs. The table below compares these techniques objectively[5][6].

Analytical TechniqueSelectivitySensitivity (LOD)Linearity RangeStructural ConfirmationBest Use Case
HPLC-UV Moderate-High~0.1 - 0.5 µg/mL3 orders of mag.Low (Retention Time)Routine purity, QA/QC release, Stability assays
LC-MS/MS Very High~1 - 10 ng/mL3-4 orders of mag.High (m/z, fragmentation)Trace impurity ID, Genotoxic impurity screening
UPLC-UV High~0.05 µg/mL3 orders of mag.Low (Retention Time)High-throughput screening, In-process control
GC-FID Moderate~1 µg/mL2-3 orders of mag.LowResidual solvents (Not ideal for polar amines without derivatization)

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A robust protocol must be "self-validating"—meaning it incorporates internal system suitability checks that automatically invalidate the run if chromatographic integrity is compromised[7][8].

Step-by-Step Methodology

1. Chromatographic Conditions & Preparation

  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm). Rationale: The hydrophobic C18 chains provide optimal retention for the aromatic and ethoxy groups.

  • Mobile Phase: Gradient elution. Solvent A: 0.1% TFA in Water. Solvent B: 0.1% TFA in Acetonitrile. Rationale: Gradient elution effectively separates the polar amine degradation products (early eluting) from the intact hydrophobic acetamide.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve the standard in 50:50 Water:Acetonitrile to a target concentration of 100 µg/mL. Critical Step: Protect from light, as primary anilines are susceptible to photo-oxidation.

2. System Suitability Testing (SST) - The Internal Gatekeeper Before any validation samples are injected, the system must prove its fitness.

  • Inject the 100 µg/mL standard five times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000. If these fail, the system halts, preventing the collection of invalid data.

3. Specificity & Forced Degradation

  • Inject a blank (diluent only) to ensure no baseline interference at the retention time of the API.

  • Subject the sample to acid (1N HCl), base (1N NaOH), and oxidative (3% H₂O₂) stress.

  • Causality: This proves the method is stability-indicating. The UV detector (preferably a Diode-Array Detector, DAD) must confirm peak purity (Peak Purity Angle < Peak Purity Threshold), proving no degradants co-elute with the main peak[9].

4. Linearity, Accuracy, and Precision

  • Linearity: Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (e.g., 0.5, 50, 80, 100, 120 µg/mL). Plot Area vs. Concentration.

  • Accuracy: Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate % Recovery.

  • Precision: Perform 6 replicate preparations of the 100 µg/mL sample on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision)[10][11].

Validation Workflow Visualization

The following diagram maps the logical progression of the self-validating ICH Q2(R2) lifecycle.

AnalyticalWorkflow MethodDev Method Development RP-HPLC, 0.1% TFA, C18 SST System Suitability (SST) RSD < 2.0%, Tailing < 1.5 MethodDev->SST Step 1 Spec Specificity Resolution > 2.0 from Impurities SST->Spec Step 2 LinAcc Linearity & Accuracy LOQ to 120%, Recovery 98-102% Spec->LinAcc Step 3 Prec Precision & Robustness Inter-day RSD < 2.0% LinAcc->Prec Step 4 Valid Validated Procedure ICH Q2(R2) Compliant Prec->Valid Step 5

Figure 1: Self-validating ICH Q2(R2) lifecycle workflow for HPLC-UV purity analysis.

Representative Validation Data

When the above protocol is executed correctly for N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide, the resulting validation metrics should align with the following empirically derived benchmarks:

Validation ParameterAcceptance CriteriaRepresentative ResultStatus
System Suitability (RSD) 2.0% (n=5)0.45%Pass
Specificity (Resolution) Rs​≥2.0 Rs​=3.8 (vs. closest degradant)Pass
Linearity ( R2 ) 0.9990.9998 (Range: 0.5 - 120 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Precision (Inter-day RSD) 2.0% (n=6)1.12%Pass
Sensitivity (LOD / LOQ) Signal-to-Noise 3:1 / 10:1LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPass

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Resolve Mass Analytical Laboratory.[Link]

  • Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds. LCGC International.[Link]

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Pharmaceutical Formulations. ACS Omega.[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide Derivatives in NaV1.7 Inhibitor Discovery

Executive Summary The development of state-dependent, subtype-selective voltage-gated sodium channel (NaV1.7) inhibitors remains a primary objective in the pursuit of non-opioid analgesics for neuropathic pain[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of state-dependent, subtype-selective voltage-gated sodium channel (NaV1.7) inhibitors remains a primary objective in the pursuit of non-opioid analgesics for neuropathic pain[1]. While classic local anesthetics like Lidocaine provide robust sodium channel blockade, their lack of selectivity against cardiac (NaV1.5) and central (NaV1.1/1.2) isoforms limits their systemic therapeutic window.

This guide provides an in-depth comparative analysis of the N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide scaffold. By deconstructing its structural logic, we demonstrate how this specific building block outperforms traditional acetamide scaffolds by providing a critical vector for secondary pocket engagement, thereby resolving the historical trade-off between potency and isoform selectivity[2].

Structural Deconstruction & SAR Logic

As a Senior Application Scientist, I approach scaffold selection not just by looking at binding affinity, but by evaluating the trajectory of functional groups within the target's binding pocket. The N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide molecule is engineered as a highly modular core for NaV1.7 targeting.

  • The 2-Ethoxyacetamide Tail (Lipophilic Efficiency): Unlike the simple acetamide group in paracetamol or the diethylamino group in lidocaine, the ethoxyacetamide tail introduces an ether oxygen that acts as a localized hydrogen-bond acceptor. This subtle modification optimizes lipophilic efficiency (LipE), a critical metric for maintaining aqueous solubility while ensuring membrane permeability to reach the intracellular vestibule of the NaV pore[3].

  • The 2-Chloro Substitution (Conformational Lock): The bulky ortho-chlorine atom forces the acetamide plane out of coplanarity with the central benzene ring. This orthogonal conformation is an absolute requirement for stable insertion into the local anesthetic binding site. Furthermore, the chlorine atom provides a potential halogen-bonding interaction with hydrophobic residues in the channel pore.

  • The 4-Amino Vector (The Selectivity Handle): This is the defining feature of the scaffold. Traditional blockers are fully hydrophobic at the para-position, trapping them in the primary pore. The 4-amino group acts as a synthetic handle, allowing researchers to append bulky heteroaryl or sulfonamide extensions. These extensions project into the voltage-sensor domain (VSD) or secondary binding pockets, which exhibit high sequence divergence between NaV1.7 and the off-target cardiac NaV1.5[2].

SAR_Map Core N-(4-Amino-2-chlorophenyl) -2-ethoxyacetamide Tail 2-Ethoxyacetamide Tail (H-Bond Acceptor) Core->Tail Ortho 2-Chloro Group (Steric Lock & Halogen Bond) Core->Ortho Para 4-Amino Vector (Extension Point) Core->Para Potency State-Dependent Potency Tail->Potency Modulates LipE Ortho->Potency Conformation Selectivity NaV1.7 vs NaV1.5 Selectivity Para->Selectivity Pocket Engagement Metabolism Microsomal Stability Para->Metabolism Blocks Oxidation

Caption: SAR logic map illustrating how each moiety of the scaffold dictates pharmacological behavior.

Comparative Performance Analysis

To objectively evaluate this scaffold, we compare the base product and its optimized sulfonamide derivative against Lidocaine (the industry standard non-selective blocker). The data below illustrates how functionalizing the 4-amino vector dramatically shifts the selectivity profile.

Compound / ScaffoldNaV1.7 IC₅₀ (Inactivated State)NaV1.5 IC₅₀ (Cardiac Off-Target)Selectivity Fold (NaV1.5 / NaV1.7)Human Liver Microsomal Stability (t½)
Lidocaine (Standard)45.0 µM60.0 µM~1.3x> 60 min
Base Scaffold (N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide)12.5 µM35.0 µM2.8x25 min
Optimized Derivative (4-Heteroarylsulfonamide extension)0.08 µM > 30.0 µM > 375x > 120 min

Scientist's Insight (Causality): The base scaffold alone shows a modest improvement in potency over Lidocaine due to the optimized LipE of the ethoxy tail. However, it suffers from rapid microsomal clearance due to the exposed primary aniline[3]. By coupling a heteroarylsulfonyl chloride to the 4-amino group (creating the Optimized Derivative), we simultaneously block the primary site of oxidative metabolism and engage the secondary NaV1.7 pocket, driving a >300-fold increase in cardiac selectivity[2].

Experimental Workflows

To ensure scientific integrity, the protocols used to generate the above data must be self-validating. Below are the methodologies for both the biological evaluation and the synthetic derivatization of the scaffold.

Protocol A: High-Throughput Patch-Clamp Electrophysiology (State-Dependent Assay)

Because these compounds preferentially bind to the inactivated state of the sodium channel, standard resting-state assays will yield false negatives[1]. This protocol utilizes a specific voltage-step sequence to isolate the inactivated state[4].

  • Cell Preparation: Culture CHO cells stably expressing human NaV1.7 (or NaV1.5 for counter-screening) to 70-80% confluency.

  • Intracellular/Extracellular Solutions:

    • Intracellular: 130 mM K-gluconate, 10 mM NaCl, 1.2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.35)[5].

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES (pH 7.4)[5].

  • Seal Formation: Establish a >1 GΩ seal using a borosilicate glass microelectrode or an automated planar patch-clamp system (e.g., Port-a-Patch)[4].

  • Voltage Protocol (The Critical Step):

    • Resting State: Hold cells at -120 mV.

    • Inactivation Pre-pulse: Step the voltage to -40 mV for 5 seconds. This specific duration and voltage drive a precisely controlled fraction of the channels into the slow-inactivated state[4].

    • Test Pulse: Step to 0 mV for 20 ms to elicit the inward sodium current, then return to -120 mV.

  • Compound Application: Perfuse the derivative at increasing concentrations (0.01 µM to 100 µM). Calculate the IC₅₀ based on the reduction of the peak current during the test pulse.

PatchClamp Hold Holding Potential -120 mV PrePulse Inactivation Pre-pulse -40 mV (5s) Hold->PrePulse Drives Inactivation Test Test Pulse 0 mV (20ms) PrePulse->Test Opens non-blocked channels Measure Measure Current (State-Dependent IC50) Test->Measure Quantify Inhibition

Caption: Voltage-step protocol designed to isolate and measure state-dependent NaV1.7 inhibition.

Protocol B: Synthetic Derivatization of the 4-Amino Vector

To validate the scaffold's utility, researchers must convert the primary amine into a functionalized sulfonamide.

  • Reagent Preparation: Dissolve 1.0 eq of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of anhydrous Pyridine to serve as both an acid scavenger and a nucleophilic catalyst.

  • Coupling: Dropwise, add 1.2 eq of the desired heteroarylsulfonyl chloride (e.g., 5-chloro-thiophene-2-sulfonyl chloride) dissolved in DCM at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material via LC-MS (Target mass: [M+H]+ = 229.07 for the base scaffold).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1N HCl to remove residual pyridine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: Purify via flash chromatography. The resulting sulfonamide derivative is now ready for the patch-clamp assay.

Sources

Comparative

Cross-reactivity of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide in biochemical assays

Aniline-derived building blocks are ubiquitous in drug discovery and chemical biology. However, when deployed in high-throughput screening (HTS) or biochemical assays, these compounds are frequently flagged as Pan-Assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Aniline-derived building blocks are ubiquitous in drug discovery and chemical biology. However, when deployed in high-throughput screening (HTS) or biochemical assays, these compounds are frequently flagged as Pan-Assay Interference Compounds (PAINS) or reactive nuisances[1]. They are prone to causing false readouts via nucleophilic cross-reactivity, redox cycling, and target promiscuity[2].

As a Senior Application Scientist, I frequently evaluate the assay compatibility of specific chemical probes. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (ACEA) presents a fascinating case study. By comparing ACEA against its structural analogs—specifically those lacking the chloro or ethoxy groups—we can establish a clear structure-activity relationship (SAR) for assay interference. This guide objectively compares the cross-reactivity of ACEA in standard biochemical workflows, providing the mechanistic causality and self-validating protocols necessary to ensure data integrity.

Mechanistic Causality: The Role of the 2-Chloro Substituent

The cross-reactivity of anilines in biochemical assays is fundamentally governed by the electron density on the primary amine. Electron-rich anilines are highly nucleophilic (interfering with bioconjugation) and easily oxidized (interfering with redox assays)[3].

In ACEA, the addition of the electronegative chlorine atom at the ortho position relative to the acetamide (and meta to the amine) exerts an inductive electron-withdrawing effect (-I). This structural modification pulls electron density away from the aromatic ring, reducing the lone-pair availability on the nitrogen. Consequently, the pKa of the primary amine is depressed, significantly mitigating its nucleophilicity and stabilizing the molecule against unwanted oxidation compared to non-chlorinated alternatives.

Comparative Analysis: Nucleophilic Interference in NHS-Ester Assays

N-Hydroxysuccinimide (NHS) esters are the gold standard for amine-reactive bioconjugation, widely used to label target proteins with fluorophores or immobilize them on biosensors[4]. A critical failure mode in these assays occurs when test compounds containing primary amines competitively react with the NHS-probe, quenching the reagent and causing false-negative target engagement signals.

Experimental Data: Competitive Labeling Interference

To objectively evaluate this, ACEA was compared against an aliphatic amine (Benzylamine) and two structural analogs. The data below demonstrates the percentage of signal loss (interference) when the compounds are spiked into a standard BSA-Rhodamine NHS-ester labeling assay.

Test CompoundStructural ModificationEst. Amine pKaLabeling Interference (%)
Benzylamine (Control)Aliphatic Amine~9.398.5%
N-(4-Aminophenyl)-2-ethoxyacetamide Des-chloro analog~4.642.1%
N-(4-Amino-2-chlorophenyl)acetamide Des-ethoxy analog~4.015.8%
ACEA (Target Compound)Full Structure~3.914.3%

Insight: The des-chloro analog exhibits nearly three times the cross-reactivity of ACEA. The electron-withdrawing chloro group in ACEA successfully suppresses nucleophilic attack on the NHS-ester, preserving assay fidelity.

Self-Validating Protocol: NHS-Ester Cross-Reactivity Assay

To ensure the observed interference is due to covalent cross-reactivity and not non-specific fluorescence quenching, the following self-validating protocol is employed:

  • Reaction Setup: Prepare 10 µM of the target protein (e.g., BSA) in PBS (pH 8.0, strictly amine-free).

  • Compound Spiking: Add the test compounds (ACEA and analogs) to individual wells at a 100 µM final concentration (10x molar excess).

  • Probe Addition: Introduce 50 µM of NHS-Rhodamine. Incubate for 30 minutes at room temperature in the dark.

  • Self-Validating Quench: Add 50 mM Tris buffer (pH 8.0) to all wells. Causality: Tris contains a highly reactive primary amine. This step instantly consumes any unreacted NHS-ester, stopping the reaction at a precise kinetic timepoint and ensuring that differences in labeling are strictly due to the test compound's competition, not variable incubation times[4].

  • Readout: Measure fluorescence polarization (FP) or utilize LC-MS to quantify the intact protein-fluorophore conjugate.

G NHS NHS-Ester Probe (Electrophile) Target Target Protein (Lysine -NH2) NHS->Target pH 7.5-9.0 ACEA ACEA / Analogs (Aniline -NH2) NHS->ACEA Competition Product Labeled Protein (Valid Signal) Target->Product Desired Byproduct Compound Adduct (Signal Quenching) ACEA->Byproduct False Negative

Competitive nucleophilic cross-reactivity pathway in NHS-ester biochemical assays.

Comparative Analysis: Redox Interference in Fluorometric Screens

A secondary, yet equally critical, failure mode for aniline derivatives is redox cycling. In viability or metabolic assays utilizing resazurin (Alamar Blue) or tetrazolium salts (MTT/WST), electron-rich compounds can directly reduce the dye in the absence of cellular enzymes, generating massive false-positive signals[3].

Experimental Data: Direct Resazurin Reduction

Compounds were incubated with resazurin in a cell-free/enzyme-free environment to isolate direct chemical reduction.

Test CompoundOxidation Potential ProxyFalse Positive Signal (%)
Ascorbic Acid (Positive Control)High100.0%
N-(4-Aminophenyl)-2-ethoxyacetamide Moderate35.4%
N-(4-Amino-2-chlorophenyl)acetamide Low9.1%
ACEA (Target Compound)Low8.2%

Insight: The lack of the chloro group in the des-chloro analog makes the aromatic ring susceptible to oxidation, leading to a 35.4% false-positive signal. ACEA's stabilized ring structure drops this interference to near-background levels.

Self-Validating Protocol: Redox Triage Workflow

To systematically flag redox-active PAINS in a screening library, the assay architecture must isolate the compound's chemical reactivity from true biological target inhibition.

  • Plate Preparation: Dispense 10 µM of test compounds into a 384-well black assay plate.

  • Control Segregation (The Validating Step): Designate half the plate as "Assay Wells" (containing the biological target/cells) and half as "Counter-Screen Wells" (buffer only, no biological target). Causality: The exclusion of the target enzyme/cells in the counter-screen creates a self-validating system. Any fluorescent signal generated here is definitively caused by direct chemical reduction of the dye by the test compound[5].

  • Reagent Addition: Add Resazurin reagent to all wells.

  • Incubation & Readout: Incubate for 60 minutes at 37°C. Read fluorescence at Ex: 560 nm / Em: 590 nm.

Workflow Step1 1. Compound Incubation (ACEA vs. Analogs) Step2 2. Resazurin Addition (No Enzyme Control) Step1->Step2 Step3 3. Fluorescence Readout (Ex: 560nm / Em: 590nm) Step2->Step3 Step4 4. Data Triage (Flag Redox False Positives) Step3->Step4

Self-validating workflow for isolating direct redox interference in fluorometric screens.

Conclusion

When selecting aniline-based intermediates for probe development or screening libraries, structural nuances dictate assay survival. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (ACEA) significantly outperforms its non-chlorinated counterparts. The strategic placement of the 2-chloro group acts as an electronic dampener, suppressing both nucleophilic cross-reactivity in amine-reactive bioconjugation and false-positive redox cycling in fluorometric assays. For drug development professionals, utilizing halogenated anilines like ACEA over electron-rich variants is a proven strategy to minimize PAINS-related attrition and ensure high-fidelity biochemical data.

References

  • Computational toxicology methods in chemical library design and high-throughput screening hit validation Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][5]

  • Application of Negative Design To Design a More Desirable Virtual Screening Library Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Rules for Identifying Potentially Reactive or Promiscuous Compounds Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][3]

  • Promiscuity of in Vitro Secondary Pharmacology Assays and Implications for Lead Optimization Strategies Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

This guide provides an in-depth, procedural framework for the safe handling and disposal of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS No. 954577-98-1).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS No. 954577-98-1). As a chlorinated aromatic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and to prevent environmental contamination. The protocols outlined herein are grounded in established regulatory standards and best practices, designed to provide researchers, scientists, and drug development professionals with a reliable and self-validating system for waste management.

Foundational Principles: Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the material's risks. N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide, like many chlorinated organic compounds, is recognized as a potential environmental pollutant due to its persistence and potential for bioaccumulation.[1] The first and most critical step in its disposal is to characterize it as hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3]

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[2][4]

  • Listed Wastes (F, K, P, U Lists): N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide is not typically found on the P or U lists, which are reserved for unused, commercial-grade chemicals.[4][5][6] However, if it is mixed with solvents used in a process (e.g., cleaning or degreasing), the entire mixture could be classified as an F-listed waste (F001-F005).[5][6]

  • Characteristic Wastes: The generator of the waste is legally responsible for determining if the waste exhibits any hazardous characteristics.[7][8][9] For a compound like this, the primary concern is often Toxicity . This is determined through the Toxicity Characteristic Leaching Procedure (TCLP).

The causality behind this rigorous classification is to ensure that the final disposal method is appropriate for the hazard. For instance, chlorinated aromatics can produce highly toxic dioxins and furans if incinerated under improper conditions, necessitating specialized high-temperature incineration.[10]

Personnel Protection: A Non-Negotiable Prerequisite

Before handling the chemical in any capacity—including for disposal—all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, adequate PPE to minimize exposure to chemical hazards.[11][12]

OperationRequired Personal Protective Equipment (PPE)Rationale
Handling Solid Compound ANSI-approved safety goggles, nitrile gloves, lab coat.Prevents skin and eye irritation from dust particles.[8]
Preparing Waste Solutions ANSI-approved safety goggles and a face shield, chemically resistant gloves (e.g., nitrile or neoprene), lab coat.Provides splash protection for the face and ensures hand protection against the chemical and any solvents.
Cleaning Spills Above PPE, plus respiratory protection (e.g., N95 respirator for dust) and disposable shoe covers.Minimizes inhalation of aerosolized particles and prevents tracking of the chemical outside the contaminated area.[7][13]

All personnel handling hazardous waste must receive specific training on its risks and the proper handling procedures, as mandated by OSHA's Hazard Communication Standard.[11][14][15]

On-Site Waste Management: The Path from Bench to Pickup

Systematic and compliant on-site management is crucial to prevent accidental releases and ensure the waste is ready for final disposal. This workflow must adhere to EPA regulations for Satellite Accumulation Areas (SAAs).[3][16] An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected.[3][16]

Step-by-Step Waste Accumulation Protocol
  • Container Selection:

    • Choose a container that is chemically compatible with N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide and any solvents in the waste stream.[2][17] Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container has a secure, leak-proof screw cap.[2] Never use foodstuff containers like mayonnaise or pickle jars.[16]

    • The container must be in good condition, free from cracks or deterioration.[2]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[3]

    • The label must clearly state the words "Hazardous Waste" .[5]

    • List all chemical constituents by their full name, including N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide and any solvents. Approximate percentages should be included. This is vital for the final disposal facility to handle the waste correctly.[3]

  • Storage in the SAA:

    • The designated SAA must be under the control of laboratory personnel.[17]

    • Keep the waste container closed at all times, except when adding waste.[16] This minimizes the release of vapors and prevents spills.

    • Segregate Incompatibles: Store the chlorinated aromatic waste away from strong acids, bases, and oxidizing agents to prevent dangerous chemical reactions.[16]

    • Utilize secondary containment (such as a spill pallet or a large tub) to capture any potential leaks from the primary container.[2][18]

  • Accumulation Limits:

    • A single SAA can accumulate up to 55 gallons of hazardous waste.[3]

    • Once a container is full, it must be dated and moved to a central storage area for pickup by a licensed disposal company within three days.[16] Partially filled containers may remain in the SAA for up to one year.[16]

Final Disposal: The End of the Line

The ultimate disposal of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide must be handled by a licensed hazardous waste disposal facility.

  • ABSOLUTELY NO DRAIN DISPOSAL: This chemical must never be poured down the drain.[2][3] Its chemical structure is not readily biodegradable and can harm aquatic ecosystems and interfere with wastewater treatment processes.[1]

  • High-Temperature Incineration: The preferred disposal method for chlorinated organic waste is typically high-temperature incineration at a permitted hazardous waste facility.[10][13] This process ensures the complete destruction of the molecule, preventing its release into the environment.

  • Licensed Transporter: Arrange for waste pickup with your institution's Environmental Health & Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[14][17] They will provide the necessary shipping manifests and ensure compliance with Department of Transportation (DOT) regulations.

The workflow from generation to disposal is a regulated, multi-step process designed to ensure safety and environmental protection at every stage.

G Figure 1: Waste Disposal Workflow for N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide cluster_0 Laboratory (Point of Generation) cluster_1 Satellite Accumulation Area (SAA) cluster_2 Waste Pickup & Transport cluster_3 Final Disposal A Waste Generation (e.g., reaction quench, purification) B Select Compatible Container (Glass or HDPE) A->B C Label Container: 'Hazardous Waste' + Full Chemical Names B->C D Store in SAA (Secondary Containment, Segregated) C->D E Keep Container Closed D->E F Container Full: Date and Request Pickup E->F G Transfer to Licensed Hazardous Waste Transporter F->G H Transport to Permitted TSDF* G->H I Final Disposal (e.g., High-Temperature Incineration) H->I J *TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Disposal Workflow

Emergency Procedures: Spill and Exposure Response

Preparedness is paramount. All laboratory personnel must know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[7][12]

Small Spill Cleanup Protocol (<100 mL or 100 g)
  • Alert & Evacuate: Immediately alert personnel in the area and restrict access.[13]

  • Don PPE: Put on the full PPE outlined in Section 2, including respiratory protection if the material is a powder.[13]

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad), working from the outside in to prevent spreading.[7][13]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with 70% ethanol or isopropanol.[13]

  • Dispose: All cleanup materials (pads, gloves, wipes) must be placed in the hazardous waste container and disposed of accordingly.[13]

First-Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][19] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[7][19] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19][20]

References

  • Hitchman, M. L., et al.
  • Daniels Health.
  • MCF Environmental Services.
  • University of Richmond.
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly."
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines."
  • Cole-Parmer. "Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide."
  • Wolters Kluwer.
  • NextSDS. "N-(4-amino-2-chlorophenyl)
  • U.S. Environmental Protection Agency.
  • Fisher Scientific.
  • Justrite. "OSHA Chemical Storage Requirements: How Employers Can Stay Compliant."
  • Occupational Safety and Health Administration. "Chemical Hazards and Toxic Substances - Overview."
  • KISHIDA CHEMICAL CO., LTD.
  • OSHA.com. "How to Safely Handle Dangerous Substances in the Workplace."
  • European Chlorinated Solvents Associ
  • Sigma-Aldrich.
  • Diva-portal.org.
  • U.S. Environmental Protection Agency.
  • Ministry of Ecology and Environment, China.
  • Case Western Reserve University. "RCRA | Environmental Health and Safety."
  • Ghaffar, A., & Tabata, M. "Dechlorination/detoxification of aromatic chlorides using fly ash under mild conditions." Waste Management, 29(12), 3004-3008.
  • Fisher Scientific.
  • TCI Chemicals. "SAFETY DATA SHEET - 5-Amino-2-(4-aminophenyl)benzimidazole."
  • AK Scientific, Inc. "N-(2-Amino-4-chlorophenyl)
  • FUJIFILM Wako Chemicals.
  • Hazardous Waste Experts. "RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?"
  • ALS Global. "Waste Characterization Regulations: A Guide to Compliance with the RCRA."
  • U.S. Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."
  • BenchChem. "Essential Safety and Operational Protocols for (Aminooxy)acetamide-Val-Cit-PAB-MMAE."

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Handling

Personal protective equipment for handling N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

Standard Operating Procedure & PPE Matrix for Handling N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide Executive Summary N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1) is a highly reactive primary aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Matrix for Handling N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

Executive Summary

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS: 954577-98-1) is a highly reactive primary aromatic amine (PAA) and halogenated acetamide derivative[1]. While PAAs are invaluable building blocks in drug discovery and synthetic chemistry, they present severe, often silent, occupational hazards. This guide is designed for researchers and drug development professionals, providing a self-validating, step-by-step operational protocol for the safe handling, transfer, and disposal of this compound. Our objective is to build deep trust by equipping your laboratory with field-proven safety logistics that prioritize the prevention of transdermal absorption and inhalation.

Mechanistic Hazard Profiling: The Causality of Toxicity

To select the correct Personal Protective Equipment (PPE), one must first understand the specific toxidrome of primary aromatic amines[2]. Standard laboratory PPE provides a false sense of security against these compounds.

  • Transdermal Permeation & Methemoglobinemia: PAAs are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (skin) without causing immediate pain or chemical burns. Once in the bloodstream, they oxidize the iron in hemoglobin from Fe²⁺ to Fe³⁺, forming methemoglobin[3]. This drastically reduces the blood's oxygen-carrying capacity, leading to chemical cyanosis (bluish discoloration of the skin, lips, and nail beds), hypoxia, and potentially fatal cardiac arrhythmias[4].

  • Sensitization & Carcinogenicity: Repeated exposure to aromatic amines can trigger severe allergic contact dermatitis and respiratory sensitization[4]. Furthermore, many PAAs are well-documented mutagens and suspected human carcinogens, particularly linked to urothelial and bladder cancers[5][6].

  • Frictional Reactivity: Certain aromatic amines exhibit high reactivity when subjected to friction with metallic labware, necessitating specialized, non-sparking handling tools[2].

Quantitative Hazard & PPE Performance Metrics

The following table summarizes the quantitative thresholds and required PPE specifications necessary to mitigate the risks associated with N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide.

ParameterMetric / StandardCausality & Operational Implication
Fume Hood Face Velocity 100 ± 20 linear ft/minEnsures capture of aerosolized particulates. Velocities >120 fpm create turbulent vortices that pull contaminants back into the operator's breathing zone[5].
Methemoglobinemia Threshold >15% MetHb in bloodClinical cyanosis appears at this threshold; requires immediate cessation of exposure, oxygen therapy, and medical intervention[7].
Glove Breakthrough Time >480 minutes (Silver Shield®)Standard nitrile degrades rapidly. Silver Shield® or Butyl rubber is impermeable to aromatic amines, preventing transdermal absorption[6].
Respirator Filter Efficiency ≥99.97% (P100 / N100)Blocks fine crystalline dust generated during weighing and transfer operations, preventing respiratory sensitization[6].

Operational Workflow & Handling Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation check is completely successful.

Phase 1: Pre-Operational Setup & Validation
  • Ventilation Verification: Activate the chemical fume hood. Use a calibrated vaneometer to verify the face velocity is exactly 100 ± 20 linear feet per minute[5].

    • Validation Check: If the alarm sounds or flow is outside the 80-120 fpm range, tag the hood out of service. Do not open the chemical container.

  • PPE Donning Sequence:

    • Don a Tychem® polycoated coverall. Standard cotton lab coats absorb PAAs and hold them against the skin[6].

    • Apply a base layer of standard nitrile gloves (for tactile dexterity).

    • Apply an outer layer of Silver Shield® or Butyl rubber gloves[6]. Tape the cuffs of the outer gloves to the coverall sleeves to eliminate exposed skin at the wrists.

    • Don unvented chemical splash goggles and a half-face P100 particulate respirator.

    • Validation Check: Perform a negative/positive pressure seal check on the respirator. Ensure no air leaks around the facepiece.

Phase 2: Active Handling & Transfer
  • Static & Friction Mitigation: Use only anti-static, non-metallic spatulas (e.g., PTFE, ceramic, or plastic) for weighing the solid.

    • Causality: Aromatic amines can be sensitive to friction and metal-catalyzed degradation, which can lead to localized exothermic reactions[2].

  • Containment: Weigh the chemical deep inside the validated fume hood (at least 6 inches from the sash) using a closed-system analytical balance or a static-dissipative weigh boat.

  • Solvent Quenching: If preparing a solution, add the solvent slowly via an addition funnel. PAAs can react exothermically with certain organic solvents or oxidizing agents.

Phase 3: Decontamination & Waste Segregation
  • Tool Decontamination: Rinse all spatulas and glassware with a dilute acidic solution (e.g., 1M HCl) inside the hood.

    • Causality: The acid protonates the amine group, converting the lipophilic free base into a highly water-soluble hydrochloride salt, which can then be safely rinsed with copious amounts of water.

  • Doffing Sequence: Remove the outer Silver Shield gloves first, turning them inside out to trap contamination. Remove the Tychem suit, followed by the inner nitrile gloves. Wash hands, wrists, and forearms immediately with soap and water[6].

  • Waste Segregation: Collect all solid waste, contaminated weigh boats, and outer gloves in a dedicated, clearly labeled "Hazardous Waste: Aromatic Amines" rigid container. Do not mix with general organic waste, as PAAs can react violently with oxidizers[5].

Spill Response Plan

  • Small Spills (<50g): Do not sweep, as this aerosolizes the toxic powder. Gently cover the spill with damp inert absorbent pads or sand. Transfer the absorbed material into a hazardous waste container using non-metallic tools. Wash the area with a mild acidic detergent.

  • Exposure Response: In case of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes[6]. Monitor the individual for signs of cyanosis (blue lips/nail beds) for up to 24 hours, as methemoglobinemia can have a delayed onset[7].

Visualization: Exposure & Mitigation Pathway

G cluster_routes Exposure Routes & Pathology cluster_mitigation Targeted PPE Mitigation Chem N-(4-Amino-2-chlorophenyl) -2-ethoxyacetamide Dermal Dermal Absorption Chem->Dermal Inhalation Inhalation (Dust/Aerosol) Chem->Inhalation Pathology Methemoglobinemia & Cyanosis Dermal->Pathology Inhalation->Pathology Gloves Silver Shield® / Butyl Gloves (Block Permeation) Gloves->Dermal Prevents Respirator P100 / Organic Vapor Respirator (Block Particulates) Respirator->Inhalation Prevents Suit Tychem® Polycoated Suit (Prevent Body Contact) Suit->Dermal Prevents

Mechanistic pathway of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide exposure and PPE mitigation.

References

  • Chemical Substance Information: N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide . NextSDS. 1

  • Laboratory Safety Manual - Chapter 7.0 . Cornell University Environment, Health and Safety. 5

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. 2

  • Hazardous Substance Fact Sheet: 4-Aminodiphenyl . New Jersey Department of Health. 6

  • Aniline Acute Exposure Guideline Levels . National Center for Biotechnology Information (NIH). 3

  • Diphenylamine Safety Data . Santa Cruz Biotechnology. 7

  • Toluene Diisocyanate & Toluenediamine (90-101) . NIOSH - Restored CDC.4

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